AST 487
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[4-[6-(methylamino)pyrimidin-4-yl]oxyphenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30F3N7O2/c1-3-35-10-12-36(13-11-35)16-18-4-5-20(14-22(18)26(27,28)29)34-25(37)33-19-6-8-21(9-7-19)38-24-15-23(30-2)31-17-32-24/h4-9,14-15,17H,3,10-13,16H2,1-2H3,(H,30,31,32)(H2,33,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPGGGTTYSGTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)NC3=CC=C(C=C3)OC4=NC=NC(=C4)NC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30F3N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212239 | |
| Record name | AST-487 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630124-46-8 | |
| Record name | AST-487 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630124468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AST-487 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AST-487 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W34UO2M4T6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanism of Action of AST 487 in Thyroid Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AST 487, also known as NVP-AST487, is a potent and selective small molecule inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. In the context of thyroid cancer, particularly medullary and a subset of papillary carcinomas harboring activating RET mutations or rearrangements, this compound has demonstrated significant preclinical efficacy. This document provides a comprehensive overview of the mechanism of action of this compound in thyroid cancer, detailing its molecular targets, effects on downstream signaling pathways, and its impact on tumor cell proliferation and function. Quantitative data from key preclinical studies are summarized, and detailed experimental protocols for foundational assays are provided. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the compound's activity.
Core Mechanism of Action: RET Kinase Inhibition
This compound functions as an ATP-competitive inhibitor of the RET kinase.[1] Activating mutations in the RET proto-oncogene are primary drivers in hereditary medullary thyroid cancer (MTC) and are also found in a significant portion of sporadic MTC and papillary thyroid cancers (PTC).[1][2] These mutations lead to ligand-independent dimerization and constitutive activation of the RET receptor, triggering downstream signaling cascades that promote cell proliferation, survival, and differentiation.[2]
This compound directly targets the kinase domain of RET, preventing its autophosphorylation and subsequent activation.[1][2] This blockade is the critical initiating event in its anti-tumor activity. The inhibitory effect is dose-dependent and has been demonstrated against both wild-type and various oncogenic mutant forms of RET.[2][3]
Quantitative Preclinical Efficacy of this compound
The preclinical activity of this compound has been quantified in various in vitro and in vivo models of thyroid cancer.
In Vitro Kinase and Cell Line Inhibition
This compound exhibits potent inhibition of RET kinase and demonstrates selective cytotoxicity against thyroid cancer cell lines with activating RET mutations.
| Target/Cell Line | Assay Type | IC50 Value | RET Mutation Status | Reference |
| RET Kinase | Kinase Assay | 0.88 µmol/L | N/A | [1] |
| TPC-1 | Cell Growth Assay | Dose-dependent inhibition (e.g., significant effect at 100 nmol/L) | RET/PTC1 rearrangement | [2][3] |
| TT | Cell Growth Assay | Dose-dependent inhibition | C634W (MEN2A) | [2] |
| NPA, ARO, FRO, WRO | Cell Growth Assay | No significant inhibition at 100 nmol/L | No RET mutations | [2][3] |
In Vivo Xenograft Studies
Daily oral administration of this compound has been shown to significantly inhibit tumor growth in mouse xenograft models of thyroid cancer.
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| NIH3T3-RETC634W | 10, 30, 50 mg/kg daily by gavage for 3 weeks | Dose-dependent inhibition of tumor growth. | [2] |
| TT Cells | 50 mg/kg single dose | Inhibition of plasma calcitonin levels after 4 days. | [2] |
Impact on Downstream Signaling Pathways
By inhibiting RET autophosphorylation, this compound effectively blocks the activation of key downstream signaling pathways that are crucial for thyroid cancer cell proliferation and survival. The primary pathways affected are the MAPK/ERK and PI3K/Akt/mTOR pathways.
Inhibition of the MAPK/ERK Pathway
The inhibition of RET phosphorylation by this compound prevents the recruitment and activation of adaptor proteins, leading to the suppression of the Ras-Raf-MEK-ERK (MAPK) cascade. This has been experimentally verified by the observed dose-dependent reduction in the phosphorylation of ERK (Extracellular signal-Regulated Kinase) in thyroid cancer cells treated with this compound.[2]
Inhibition of the PI3K/Akt/mTOR Pathway
Evidence also points to the role of this compound in modulating the PI3K/Akt/mTOR pathway. Inhibition of RET can lead to decreased activation of PI3K and its downstream effectors, including Akt and mTOR. This results in reduced phosphorylation of mTOR substrates like 4E-BP1 and ribosomal S6 kinase, ultimately leading to decreased protein synthesis and cell growth.
Effect on Calcitonin Gene Expression
In medullary thyroid cancer, RET signaling has a physiological role in regulating calcitonin gene expression.[1][4] Treatment with this compound has been shown to inhibit calcitonin gene expression and secretion in MTC cells, both in vitro and in vivo.[1][4] This effect can occur rapidly, even before a reduction in tumor volume is observed, suggesting a direct impact on the transcriptional regulation of the calcitonin gene.[1][4]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound inhibits RET, blocking MAPK and PI3K/mTOR pathways.
Caption: Preclinical evaluation workflow for this compound in thyroid cancer.
Detailed Methodologies for Key Experiments
The following sections provide detailed protocols for the principal assays used to characterize the mechanism of action of this compound.
Western Blot for Phosphorylated RET and Downstream Effectors
This protocol is for the detection of phosphorylated proteins to assess the inhibitory effect of this compound on RET signaling.
-
Cell Lysis:
-
Culture thyroid cancer cells (e.g., TT cells) to 80-90% confluency.
-
Treat cells with desired concentrations of this compound for a specified time (e.g., 90 minutes).
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-RET (Tyr1062), anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like β-actin.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed thyroid cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Drug Treatment:
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubate the cells for 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation:
-
Harvest thyroid cancer cells (e.g., NIH3T3 cells engineered to express oncogenic RET) during their logarithmic growth phase.
-
Subcutaneously inject 1 x 10^6 cells suspended in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of athymic nude mice.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound daily by oral gavage at predetermined doses (e.g., 10, 30, 50 mg/kg). The control group receives the vehicle only.
-
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width²) x π/6.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Study Endpoint and Analysis:
-
Continue treatment for a predefined period (e.g., 3 weeks) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.
-
Conclusion
References
NVP-AST487: A Comprehensive Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the kinase selectivity profile of NVP-AST487, a potent inhibitor of mutant FMS-like tyrosine kinase 3 (FLT3). The information compiled herein is intended to support further research and drug development efforts by providing detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Core Data: Kinase Inhibition Profile of NVP-AST487
NVP-AST487 has been characterized as a potent and selective inhibitor of constitutively activated mutant FLT3. Its inhibitory activity extends to other kinases, positioning it as a multi-targeted kinase inhibitor. The following tables summarize the quantitative data on its kinase selectivity.
Table 1: Biochemical Kinase Inhibition by NVP-AST487
| Kinase Target | Inhibition Value | Assay Type | Reference |
| FLT3 | K_i_ = 0.12 µM | Cell-free biochemical assay | [1] |
| FLT3 | IC_50_ = 520 nM | In vitro kinase assay | [2] |
| RET | IC_50_ = 880 nM | In vitro kinase assay | [2] |
| KDR (VEGFR2) | IC_50_ = 170 nM | In vitro kinase assay | [2] |
| c-Kit | IC_50_ = 500 nM | In vitro kinase assay | [2] |
| c-Abl | IC_50_ = 20 nM | In vitro kinase assay | [2] |
| Flt-4 (VEGFR3) | IC_50_ = 790 nM | In vitro kinase assay | [2] |
Table 2: Cellular Anti-proliferative Activity of NVP-AST487
| Cell Line | FLT3 Status | IC_50_ (Proliferation) | Reference |
| FLT3-ITD-Ba/F3 | Mutant (Internal Tandem Duplication) | < 5 nM | [2] |
| D835Y-Ba/F3 | Mutant (Tyrosine Kinase Domain) | < 5 nM | [2] |
Signaling Pathway Modulated by NVP-AST487
NVP-AST487 exerts its anti-leukemic effects by inhibiting the constitutive activation of mutant FLT3, a receptor tyrosine kinase. In acute myeloid leukemia (AML), mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD) of FLT3 lead to its ligand-independent activation. This results in the aberrant activation of downstream signaling pathways crucial for cell proliferation, survival, and differentiation, including the RAS/RAF/MAPK, PI3K/AKT, and JAK/STAT pathways. NVP-AST487's inhibition of mutant FLT3 blocks these downstream signals, leading to cell cycle arrest and apoptosis in leukemia cells.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Biochemical Kinase Assays
These assays were performed to determine the in vitro inhibitory activity of NVP-AST487 against a panel of purified kinases.
Principle: A radiometric filter-binding assay was likely used to measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a generic kinase substrate, such as poly(Glu, Tyr). The amount of incorporated radioactivity is proportional to the kinase activity.
Protocol:
-
Reaction Mixture Preparation: In a microplate, a reaction mixture containing the purified kinase, the substrate (e.g., poly(Glu, Tyr)), and a buffer solution with appropriate cofactors (e.g., MgCl₂, MnCl₂) is prepared.
-
Inhibitor Addition: NVP-AST487 is added to the reaction mixture at various concentrations. A control with no inhibitor (vehicle, e.g., DMSO) is also prepared.
-
Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP. The final ATP concentration is typically at or near the K_m_ for each specific kinase.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Substrate Capture: The reaction is stopped by the addition of a solution like phosphoric acid. The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose) which binds the phosphorylated substrate.
-
Washing: The filter is washed multiple times to remove unincorporated [γ-³²P]ATP.
-
Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the control. IC_50_ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assays
These assays were conducted to assess the effect of NVP-AST487 on the growth of leukemia cell lines expressing mutant FLT3.
Principle: The trypan blue exclusion assay is used to differentiate between viable and non-viable cells. Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.
Cell Lines:
-
FLT3-ITD-Ba/F3: A murine pro-B cell line that is dependent on the expression of FLT3 with an internal tandem duplication for its proliferation and survival.
-
D835Y-Ba/F3: A similar Ba/F3 cell line expressing FLT3 with a point mutation in the tyrosine kinase domain.
Protocol:
-
Cell Seeding: Cells are seeded into multi-well plates at a specific density (e.g., 1 x 10⁵ cells/mL) in an appropriate culture medium.
-
Drug Treatment: NVP-AST487 is added to the cell cultures at a range of concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Cell Counting:
-
A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.
-
The mixture is incubated for a short period (e.g., 1-2 minutes).
-
The numbers of viable (unstained) and non-viable (blue) cells are counted using a hemocytometer and a light microscope.
-
-
Data Analysis: The percentage of viable cells is calculated for each drug concentration relative to the vehicle control. The IC_50_ value is determined by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a dose-response curve. The Chou-Talalay method can be used for combination index analysis if tested with other agents.
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a comprehensive review of the primary literature. Researchers should consult the original publications for complete experimental details.
References
- 1. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multi-Kinase Inhibitor AST-487: A Deep Dive into its Downstream Signaling Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST-487, a potent and selective N,N'-diphenyl urea compound, has emerged as a significant area of interest in oncological research due to its inhibitory action against a panel of key receptor tyrosine kinases (RTKs) implicated in tumorigenesis and progression. This technical guide provides a comprehensive overview of the downstream signaling targets of AST-487, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Mechanism of Action
AST-487 functions as an ATP-competitive inhibitor, targeting the kinase activity of several critical RTKs. By binding to the ATP-binding pocket of these enzymes, AST-487 effectively blocks their autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition ultimately leads to the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells harboring activating mutations in these kinases.[1][2]
Primary and Secondary Kinase Targets
AST-487 exhibits potent inhibitory activity against Fms-like tyrosine kinase 3 (FLT3) and the Rearranged during transfection (RET) proto-oncogene, which are considered its primary targets.[1][3][4] Additionally, it demonstrates significant, albeit less potent, inhibition of Vascular Endothelial Growth Factor Receptor 2 (KDR), stem cell factor receptor (c-Kit), and Abelson murine leukemia viral oncogene homolog 1 (c-Abl) at sub-micromolar concentrations.[1][3]
Quantitative Inhibitory Data
The following tables summarize the in vitro inhibitory activity of AST-487 against its primary and secondary kinase targets, as well as its effects on the proliferation of various cancer cell lines.
Table 1: In Vitro Kinase Inhibition by AST-487
| Target Kinase | Inhibition Parameter | Value (µM) | Reference(s) |
| FLT3 | Ki | 0.12 | [1] |
| FLT3 | IC50 | 0.52 | [3] |
| RET | IC50 | 0.88 | [3] |
| KDR | IC50 | 0.17 | [3] |
| c-Kit | IC50 | 0.50 | [3] |
| c-Abl | IC50 | 0.02 | [3] |
Table 2: Anti-proliferative Activity of AST-487 in Cancer Cell Lines
| Cell Line | Cancer Type | Target Mutation | IC50 (µM) | Reference(s) |
| FLT3-ITD-Ba/F3 | Leukemia | FLT3-ITD | <0.005 | [2] |
| D835Y-Ba/F3 | Leukemia | FLT3-D835Y | <0.005 | [3] |
| T24T | Bladder Cancer | - | 1.3 - 2.5 | [5] |
Downstream Signaling Pathways
The therapeutic effects of AST-487 are mediated through the modulation of various downstream signaling pathways. The following sections detail the known downstream targets of AST-487 for each of its primary and secondary kinase targets.
FLT3 Downstream Signaling
Mutations in FLT3, particularly internal tandem duplications (ITD), lead to its constitutive activation and the subsequent activation of several pro-survival and proliferative signaling pathways. AST-487 effectively abrogates these signals.
-
STAT5 Pathway: A key downstream effector of FLT3 is the Signal Transducer and Activator of Transcription 5 (STAT5). Constitutively active FLT3 leads to the phosphorylation and activation of STAT5, which then translocates to the nucleus to promote the transcription of genes involved in cell survival and proliferation. Treatment with AST-487 has been shown to inhibit the autophosphorylation of mutant FLT3 and consequently block the phosphorylation of STAT5.[2]
RET Downstream Signaling
The RET receptor tyrosine kinase is a crucial driver in several cancers, including thyroid and lung cancer. Its activation triggers a complex network of downstream signaling pathways.
-
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.
-
Ras/MAPK Pathway: The Ras/Mitogen-activated protein kinase (MAPK) pathway, also known as the ERK pathway, is critical for cell proliferation, differentiation, and survival.
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) is another direct target of activated RET, leading to the generation of second messengers that influence various cellular processes.
AST-487 has been demonstrated to inhibit RET autophosphorylation, leading to the downstream suppression of PLCγ and ERK phosphorylation.[5][6]
KDR, c-Kit, and c-Abl Downstream Signaling
While the specific downstream effects of AST-487 on KDR, c-Kit, and c-Abl signaling are less extensively characterized in dedicated studies, the inhibition of these kinases is expected to impact their respective signaling networks.
-
KDR (VEGFR-2): As a key mediator of angiogenesis, KDR inhibition by AST-487 likely contributes to its anti-tumor activity by disrupting tumor vasculature. Downstream pathways of KDR include the PI3K/AKT, PLCγ, and MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival.
-
c-Kit: This receptor is vital for the development and maintenance of various cell lineages, including hematopoietic stem cells and mast cells. Its aberrant activation is a hallmark of several cancers, including gastrointestinal stromal tumors (GISTs). Downstream signaling from c-Kit involves the PI3K/AKT and MAPK pathways.
-
c-Abl: This non-receptor tyrosine kinase is involved in cell differentiation, division, adhesion, and stress response. The fusion protein BCR-Abl, resulting from a chromosomal translocation, is the causative agent of chronic myeloid leukemia (CML). Downstream effectors of c-Abl include STAT5, PI3K/AKT, and Ras/MAPK pathways.
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the characterization of AST-487.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity (IC50 or Ki) of AST-487 against purified kinases.
General Protocol:
-
Reaction Setup: Recombinant kinase, a specific substrate peptide, and ATP are combined in a kinase reaction buffer.
-
Inhibitor Addition: AST-487 is added at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for phosphorylation.
-
Detection: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, including:
-
Radiometric Assays: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based Assays: Measuring the amount of ADP produced using a coupled enzyme system that generates a luminescent signal.
-
Fluorescence-based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis: The percentage of kinase inhibition at each AST-487 concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 or Ki value.
Cell Proliferation Assays (e.g., MTT Assay)
Objective: To assess the effect of AST-487 on the viability and proliferation of cancer cell lines.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of AST-487 for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.
Western Blotting for Phosphorylated Proteins
Objective: To detect the levels of specific phosphorylated proteins in cell lysates after treatment with AST-487.
General Protocol:
-
Cell Lysis: Cells treated with AST-487 are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT5).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal loading.
Clinical Development
As of the latest available information, specific clinical trial results for AST-487 are not widely published in the public domain. Further investigation into clinical trial databases and company communications may be required to obtain the most current status of its clinical development.
Conclusion
AST-487 is a potent multi-kinase inhibitor with significant activity against key oncogenic drivers, including FLT3 and RET. Its mechanism of action involves the direct inhibition of kinase activity and the subsequent blockade of critical downstream signaling pathways, such as the STAT5, PI3K/AKT/mTOR, and Ras/MAPK pathways. The comprehensive data on its inhibitory profile and cellular effects, gathered through rigorous experimental methodologies, underscore its potential as a therapeutic agent for cancers driven by aberrant signaling from its target kinases. Further research, particularly clinical investigations, will be crucial in fully defining the therapeutic utility of AST-487 in the treatment of human malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
The Potent FLT3 Inhibitor AST-487: A Technical Guide for Preclinical Research in FLT3-ITD Positive Acute Myeloid Leukemia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Internal tandem duplication (ITD) mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis. This has established FLT3 as a critical therapeutic target. AST-487 (also known as NVP-AST487) has emerged as a novel and highly potent small molecule inhibitor targeting mutant FLT3. This technical guide provides a comprehensive overview of the preclinical data on AST-487, with a specific focus on its activity against FLT3-ITD mutations. It includes a summary of its mechanism of action, in vitro and in vivo efficacy, and its potential to overcome resistance to other FLT3 inhibitors. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are provided to support researchers in the evaluation and application of this compound in a preclinical setting.
Introduction to FLT3-ITD and the Role of AST-487
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FLT3 gene.[2] The most common of these are internal tandem duplications (ITD) within the juxtamembrane domain of the receptor.[2] These mutations lead to ligand-independent dimerization and constitutive activation of the FLT3 kinase.[2] This aberrant signaling drives uncontrolled cell proliferation and survival through the activation of downstream pathways, including STAT5, PI3K/AKT, and RAS/MAPK.[2][3]
AST-487 is a potent and selective inhibitor of mutant FLT3 protein kinase activity.[1] Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis in leukemic cells harboring FLT3-ITD mutations.[1] Notably, AST-487 has shown efficacy against cell lines resistant to other FLT3 inhibitors, such as PKC412 (midostaurin), highlighting its potential to address clinical resistance.[1]
Mechanism of Action and Signaling Pathway
AST-487 functions as an ATP-competitive inhibitor of the FLT3 kinase.[4] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation of the FLT3 receptor, thereby blocking the initiation of downstream signaling cascades. The constitutive activation of FLT3-ITD leads to the phosphorylation and activation of several key signaling proteins that promote leukemic cell survival and proliferation. AST-487 effectively abrogates these signals.
FLT3-ITD Signaling Pathway and Inhibition by AST-487
References
- 1. FLT3 and FLT3-ITD phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-FLT3 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vitro Characterization of AST-487: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the in vitro characteristics of AST-487, a potent tyrosine kinase inhibitor. It includes detailed data on its inhibitory activities, methodologies for key experimental assays, and visual representations of its mechanism of action and relevant signaling pathways.
Mechanism of Action
AST-487 (also known as NVP-AST487) is a small molecule, N,N'-diphenyl urea compound that functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases.[1] Its primary targets include FMS-like tyrosine kinase 3 (FLT3), both wild-type and mutated forms, and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Additionally, AST-487 demonstrates significant inhibitory activity against other kinases such as KDR (VEGFR2), c-KIT, and c-ABL.[3][4] By blocking the ATP-binding site on these kinases, AST-487 prevents their autophosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of cell proliferation and survival in cancer cells dependent on these pathways.[5][6][7]
Caption: High-level overview of AST-487's multi-targeted kinase inhibition.
Quantitative Data: Inhibitory Activity
The inhibitory potential of AST-487 has been quantified through various biochemical and cell-based assays. The data is summarized below.
Biochemical (Cell-Free) Assay Data
These assays measure the direct inhibition of purified kinase enzymatic activity.
| Target Kinase | Assay Type | Value (nM) | Reference(s) |
| FLT3 | Ki | 120 | [1][3][4] |
| FLT3 | IC50 | 520 | [3][8][9] |
| RET | IC50 | 880 | [3][8][9] |
| KDR (VEGFR2) | IC50 | 170 | [3][8] |
| c-KIT | IC50 | 500 | [3][8] |
| c-ABL | IC50 | 20 | [3][8] |
| Flt-4 (VEGFR3) | IC50 | 790 | [3] |
Cell-Based Assay Data
These assays measure the effect of AST-487 on cellular processes, such as proliferation.
| Cell Line / Model | Target Pathway | Assay Type | Value (nM) | Reference(s) |
| Ba/F3 (FLT3-ITD expressing) | FLT3 Signaling | Proliferation (ED50) | 1.8 | [6] |
| Ba/F3 (FLT3-D835Y expressing) | FLT3 Signaling | Proliferation (ED50) | 5.1 | [6] |
| MV4-11 (Human AML) | FLT3 Signaling | Proliferation (ED50) | < 1.0 | [6] |
| MOLM-13 (Human AML) | FLT3 Signaling | Proliferation (ED50) | < 1.0 | [6] |
| Bladder Cancer Cell Lines | RET/hTERT Signaling | Proliferation (IC50) | 1300 - 2500 | [10] |
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol outlines a general method for determining the IC50 or Ki of AST-487 against a purified kinase.
-
Enzyme Preparation: Glutathione S-transferase (GST)-fused kinase domains are expressed in a suitable system (e.g., baculovirus) and purified using glutathione-sepharose affinity chromatography.[8]
-
Reaction Mixture: The kinase reaction is performed in a buffer containing the purified enzyme, a synthetic polypeptide substrate (e.g., poly(Glu, Tyr)), and varying concentrations of AST-487 (typically dissolved in DMSO).[8]
-
Initiation: The reaction is initiated by adding radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) at a concentration near the Km for the specific kinase.[8]
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Measurement: The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP (e.g., via filtration and washing). The amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition for each AST-487 concentration is calculated relative to a DMSO-only control. IC50 values are then determined by fitting the data to a dose-response curve.[3]
Cell Proliferation Assay
This protocol describes a method to assess the anti-proliferative effects of AST-487 on cancer cell lines.
Caption: Standard workflow for an in vitro cell proliferation assay.
-
Cell Culture: Cancer cells (e.g., Ba/F3 expressing mutant FLT3, or bladder cancer lines) are cultured in appropriate media and conditions.[4][10]
-
Seeding: Cells are seeded into multi-well plates (e.g., 96-well) at a predetermined density and allowed to attach overnight if adherent.
-
Treatment: The following day, cells are treated with a range of concentrations of AST-487. A vehicle control (DMSO) is included.[4]
-
Incubation: Cells are incubated with the compound for a specified duration, typically 72 hours, to allow for effects on proliferation.[4]
-
Viability Assessment: Cell viability or proliferation is measured. Common methods include:
-
Trypan Blue Exclusion: Viable cells exclude the dye, while non-viable cells do not. Cells are counted using a hemocytometer.[3]
-
Luminescent ATP Assay (e.g., CellTiter-Glo®): The amount of ATP is proportional to the number of metabolically active cells. Luminescence is measured with a plate reader.[11]
-
-
Data Analysis: The results are normalized to the vehicle control, and dose-response curves are generated to calculate the IC50 or ED50 value.
Signaling Pathway Inhibition
Inhibition of FLT3 Signaling
In Acute Myeloid Leukemia (AML), activating mutations in FLT3 (such as Internal Tandem Duplications, ITD) lead to ligand-independent kinase activation and constitutive signaling, promoting cell proliferation and survival.[6] AST-487 directly inhibits the autophosphorylation of mutated FLT3, thereby blocking downstream signaling through pathways like STAT5.[6]
Caption: AST-487 blocks constitutive FLT3 signaling in AML.
Inhibition of RET Signaling and hTERT Expression
AST-487 is also a potent inhibitor of the RET kinase pathway. In certain cancers, such as medullary thyroid and bladder cancer, RET signaling is a key driver of growth.[5][7] AST-487 inhibits RET autophosphorylation and the activation of downstream effectors like ERK and PLCγ.[12] A novel mechanism identified involves the RET kinase pathway as a regulator of human Telomerase Reverse Transcriptase (hTERT) expression.[2][7] By inhibiting RET, AST-487 can suppress promoter-driven hTERT transcription, a critical factor for immortalization in many cancer cells.[2][10]
Caption: AST-487 inhibits the RET signaling pathway and hTERT expression.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AST-487 Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AST-487 Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. AST 487 - Creative Enzymes [creative-enzymes.com]
The Pharmacokinetics and Pharmacodynamics of AST-487: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AST-487 is a potent, orally bioavailable small molecule kinase inhibitor that has demonstrated significant preclinical activity in various cancer models. This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of AST-487, summarizing key data from in vitro and in vivo studies. Detailed experimental methodologies are provided to facilitate the replication and extension of these findings. Furthermore, this guide includes visualizations of the primary signaling pathways affected by AST-487 and illustrates experimental workflows using the DOT language for clear, reproducible graphical representation.
Introduction
AST-487 is a multi-targeted kinase inhibitor with potent activity against several key oncogenic drivers, including Fms-like tyrosine kinase 3 (FLT3), RET proto-oncogene (RET), and Cyclin-dependent kinase-like 5 (CDKL5).[1][2] Its ability to simultaneously target multiple signaling pathways makes it a promising candidate for the treatment of various malignancies, including acute myeloid leukemia (AML) and medullary thyroid cancer.[2] This technical guide aims to consolidate the current understanding of AST-487's PK/PD profile to support ongoing research and development efforts.
Pharmacokinetics
AST-487 has been evaluated in preclinical models, demonstrating its suitability for oral administration. The key pharmacokinetic parameters in mice are summarized in the table below.
Table 1: Pharmacokinetic Parameters of AST-487 in Mice
| Parameter | Value | Species | Dosing | Reference |
| Cmax | 0.505 ± 0.078 µM | OF1 Mice | Single oral dose of 15 mg/kg | [2] |
| Tmax | 0.5 hours | OF1 Mice | Single oral dose of 15 mg/kg | [2] |
| Clast (24h) | 21 ± 4 nM | OF1 Mice | Single oral dose of 15 mg/kg | [2] |
| Oral Bioavailability | 9.7% | OF1 Mice | Single oral dose of 15 mg/kg | [2] |
| Terminal Elimination Half-life (t1/2) | 1.5 hours | OF1 Mice | Single oral dose of 15 mg/kg | [2] |
| Tolerability | Well-tolerated | Mice | Repeated daily oral doses up to 50 mg/kg |
Pharmacodynamics
AST-487 exhibits potent inhibitory activity against a range of kinases, leading to the suppression of tumor cell proliferation and survival. Its pharmacodynamic effects have been characterized through both biochemical and cellular assays.
Table 2: In Vitro Kinase Inhibition Profile of AST-487
| Target Kinase | Inhibition Metric | Value | Assay Type | Reference |
| FLT3 | Ki | 0.12 µM | Biochemical Assay | [2] |
| FLT3 | IC50 | 520 nM | Biochemical Assay | [2] |
| RET | IC50 | 880 nM | Biochemical Assay | [2] |
| KDR (VEGFR2) | IC50 | 170 nM | Biochemical Assay | [2] |
| c-Kit | IC50 | 500 nM | Biochemical Assay | [2] |
| c-Abl | IC50 | 20 nM | Biochemical Assay | [2] |
Table 3: Cellular Activity of AST-487
| Cell Line | Effect | IC50 | Reference |
| FLT3-ITD-Ba/F3 | Inhibition of cellular proliferation | < 5 nM | [2] |
| D835Y-Ba/F3 | Inhibition of cellular proliferation | < 5 nM | [2] |
| Bladder Cancer Cell Lines | Inhibition of cell proliferation | 1.3 - 2.5 µM |
Signaling Pathways
AST-487 exerts its therapeutic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The primary pathways targeted by AST-487 are the FLT3 and RET signaling cascades.
Caption: Inhibition of the FLT3 signaling pathway by AST-487.
Caption: Inhibition of the RET signaling pathway by AST-487.
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
-
Animals: OF1 mice.[2]
-
Drug Formulation: AST-487 was likely formulated in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose).
-
Dosing: A single oral gavage of 15 mg/kg was administered.[2]
-
Sample Collection: Blood samples were collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Processing: Plasma was separated by centrifugation.
-
Bioanalysis: Plasma concentrations of AST-487 were determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, bioavailability) were calculated using non-compartmental analysis with software such as WinNonlin.
Caption: Workflow for the in vivo pharmacokinetic study.
In Vitro Kinase Inhibition Assay
-
Assay Principle: The kinase activity is measured by quantifying the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, using a luminescent ADP-Glo™ Kinase Assay (Promega).
-
Reagents: Recombinant human FLT3 or RET kinase, appropriate substrate (e.g., poly(Glu, Tyr) 4:1), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure:
-
A kinase reaction is set up containing the kinase, substrate, and varying concentrations of AST-487 (or vehicle control) in a kinase buffer.
-
The reaction is initiated by the addition of ATP.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Proliferation Assay
-
Cell Lines: FLT3-ITD-Ba/F3, D835Y-Ba/F3, or various bladder cancer cell lines.[2]
-
Reagents: Cell culture medium, fetal bovine serum, antibiotics, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure:
-
Cells are seeded in 96-well plates at an appropriate density.
-
After allowing the cells to attach (for adherent cells), they are treated with serial dilutions of AST-487.
-
The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
The cell viability reagent is added to each well.
-
Luminescence (proportional to the number of viable cells) is measured using a plate reader.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration.
In Vivo Xenograft Efficacy Study
-
Animals: Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Human leukemia (e.g., MV4-11) or bladder cancer (e.g., UMG12) cells are implanted subcutaneously.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed orally with AST-487 (e.g., 20 and 50 mg/kg daily) or vehicle control.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the animals are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors may be excised for further analysis (e.g., Western blotting or qRT-PCR).
-
Data Analysis: Tumor growth inhibition is calculated and statistical significance is determined between treatment and control groups.
Caption: Workflow for the in vivo xenograft efficacy study.
Conclusion
AST-487 is a potent multi-kinase inhibitor with a well-defined preclinical pharmacokinetic and pharmacodynamic profile. Its oral bioavailability and significant in vivo efficacy in various cancer models underscore its potential as a therapeutic agent. The data and experimental protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of AST-487. Future studies should focus on a more detailed characterization of its metabolic fate, potential for drug-drug interactions, and the identification of predictive biomarkers to guide patient selection in clinical trials.
References
Methodological & Application
Application Notes and Protocols for AST 487 in In Vivo Mouse Models
These application notes provide detailed protocols for the use of AST 487, a potent inhibitor of receptor tyrosine kinases including FLT3 and RET, in preclinical in vivo mouse models of leukemia and thyroid cancer. The protocols are intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound (also known as NVP-AST487) is an ATP-competitive inhibitor targeting multiple tyrosine kinases. It is particularly effective against Fms-like tyrosine kinase 3 (FLT3), including internal tandem duplication (ITD) mutations, and the RET proto-oncogene.[1][2] Its inhibitory profile also includes KDR, c-KIT, and c-ABL, with IC50 values typically below 1 µM for these kinases.[1][3] By blocking the autophosphorylation and activation of these kinases, this compound disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.[4][5][6]
Signaling Pathway
The following diagram illustrates the primary signaling pathways inhibited by this compound.
Caption: this compound inhibits key receptor tyrosine kinases, blocking downstream signaling and cellular proliferation.
Experimental Protocols
FLT3-ITD Positive Acute Myeloid Leukemia (AML) Model
This protocol describes an efficacy study of this compound in a systemic AML mouse model induced by FLT3-ITD-expressing cells.[1]
Experimental Workflow
Caption: Workflow for evaluating this compound efficacy in a systemic AML mouse model.
Materials:
-
Compound: this compound (NVP-AST487)
-
Vehicle: 10% N-methyl-2-pyrrolidone (NMP) and 90% polyethylene glycol 300 (PEG300)
-
Cell Line: FLT3-ITD-Ba/F3 murine hematopoietic cells engineered to express firefly luciferase.
-
Animals: Athymic nude mice (e.g., Taconic Line NCr).
Procedure:
-
Cell Culture: Culture the FLT3-ITD-Ba/F3-luciferase cells under appropriate conditions.
-
Cell Inoculation: Inoculate athymic nude mice with the cells via tail-vein injection to establish the leukemia model.
-
Treatment Groups: Once the disease is established (confirmable via bioluminescence), randomize the mice into the following treatment groups:
-
Vehicle control (10% NMP, 90% PEG300)
-
Low-dose this compound (30 mg/kg)
-
High-dose this compound (50 mg/kg)
-
-
Drug Administration: Administer the assigned treatment daily for 21 days via oral gavage. Drug administration is typically paused on weekends.[1]
-
Monitoring:
-
Monitor the leukemia burden non-invasively using bioluminescence imaging.[1]
-
Monitor animal health and survival daily.
-
-
Endpoint Analysis: The primary endpoint is survival. At the time of necropsy, spleens may be collected and weighed as an indicator of disease progression.[1]
RET-Mutant Thyroid Cancer Xenograft Model
This protocol details the use of this compound in a subcutaneous xenograft model of thyroid cancer driven by a RET mutation.[5][7][8]
Materials:
-
Compound: this compound (NVP-AST487)
-
Vehicle: To be determined based on solubility and route of administration (e.g., CMC-Na suspension for oral gavage).
-
Cell Line: NIH3T3 cells engineered to express the RETC634W mutation (NIH3T3-RETC634W).
-
Animals: Female athymic nude mice.
Procedure:
-
Cell Inoculation: Subcutaneously inject 1 x 10^6 NIH3T3-RETC634W cells into the flanks of female athymic nude mice.[7]
-
Tumor Growth: Allow tumors to develop to a treatable size, approximately 100 mm³.[7]
-
Treatment Groups: Randomize mice into vehicle and this compound treatment groups. A dose-ranging study may be performed to determine the optimal therapeutic dose.
-
Drug Administration: Administer the vehicle or this compound daily by oral gavage.[7]
-
Monitoring:
-
Endpoint Analysis:
-
The primary endpoint is tumor growth inhibition.
-
At the end of the study, tumors can be harvested approximately 6 hours after the final dose for pharmacodynamic analysis, such as Western blotting for phosphorylated and total RET protein.[7]
-
Quantitative Data Summary
The following tables summarize the quantitative outcomes from in vivo studies with this compound.
Table 1: Efficacy of this compound in FLT3-ITD-Induced Leukemia Model [1]
| Treatment Group | Administration Route | Dosing Schedule | Primary Outcome |
| Vehicle | Oral Gavage | Daily, 5 days/week for 21 days | - |
| This compound (30 mg/kg) | Oral Gavage | Daily, 5 days/week for 21 days | Significant reduction in leukemia burden |
| This compound (50 mg/kg) | Oral Gavage | Daily, 5 days/week for 21 days | Significant reduction in leukemia burden and prolonged lifespan |
Table 2: Efficacy of this compound in RET-Mutant Thyroid Cancer Xenograft Model [5][7][8]
| Treatment Group | Administration Route | Dosing Schedule | Primary Outcome |
| Vehicle | Oral Gavage | Daily | - |
| This compound (dose-dependent) | Oral Gavage | Daily | Dose-dependent inhibition of tumor growth |
| This compound (50 mg/kg) in TT cell xenografts | Oral Gavage | Single Dose | Inhibition of plasma calcitonin levels |
Table 3: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Dose | 15 mg/kg (single oral administration) |
| Cmax | 0.505 ± 0.078 µM |
| Tmax | 0.5 hours |
| Terminal Elimination Half-life (t1/2) | 1.5 hours |
| Oral Bioavailability | 9.7% |
Note: This data is for a single pharmacokinetic study and may vary based on the specific mouse strain and formulation used.
References
- 1. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Knock-in of an internal tandem duplication mutation into murine FLT3 confers myeloproliferative disease in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The RET kinase inhibitor NVP-AST487 blocks growth and calcitonin gene expression through distinct mechanisms in medullary thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays Using NVP-AST487
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the multi-kinase inhibitor NVP-AST487 in common cell-based assays to assess its anti-proliferative, pro-apoptotic, and cell cycle-modulating effects, particularly in the context of hematological malignancies driven by mutant FLT3.
Introduction to NVP-AST487
NVP-AST487 is a potent, ATP-competitive inhibitor of several protein tyrosine kinases. Its primary targets include FMS-like tyrosine kinase 3 (FLT3), both wild-type and, notably, mutated forms such as internal tandem duplication (ITD) and D835Y kinase domain mutations, which are common drivers in Acute Myeloid Leukemia (AML).[1][2] In addition to FLT3, NVP-AST487 also demonstrates inhibitory activity against RET, KDR, c-KIT, and c-ABL kinases.[1][3] Its mechanism of action involves the inhibition of kinase autophosphorylation and the subsequent blockade of downstream signaling pathways, leading to reduced cell proliferation and induction of apoptosis in sensitive cancer cell lines.[1]
Data Presentation: In Vitro Inhibitory Activity of NVP-AST487
The following tables summarize the quantitative data on the inhibitory potency of NVP-AST487 against various kinases and its anti-proliferative effects on specific cell lines.
Table 1: Kinase Inhibitory Profile of NVP-AST487
| Target Kinase | Inhibition Parameter | Value (µM) |
| FLT3 | Kᵢ | 0.12 |
| RET | IC₅₀ | < 1 |
| KDR | IC₅₀ | < 1 |
| c-KIT | IC₅₀ | < 1 |
| c-ABL | IC₅₀ | < 1 |
Table 2: Anti-proliferative Activity of NVP-AST487 in Mutant FLT3-Expressing Cells
| Cell Line | Genetic Background | Assay Duration | IC₅₀ (nM) |
| FLT3-ITD-Ba/F3 | Murine pro-B cells | 3 days | < 5 |
| FLT3-D835Y-Ba/F3 | Murine pro-B cells | 3 days | < 5 |
Experimental Protocols
Cell Proliferation Assay (Trypan Blue Exclusion Method)
This protocol is designed to assess the effect of NVP-AST487 on the proliferation of leukemic cells expressing mutant FLT3, such as the FLT3-ITD-Ba/F3 cell line.
Materials:
-
FLT3-ITD-Ba/F3 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% L-glutamine
-
NVP-AST487 (10 mM stock solution in DMSO)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture FLT3-ITD-Ba/F3 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells at a density of 2 x 10⁵ to 5 x 10⁵ cells/mL in a multi-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of NVP-AST487 from the 10 mM DMSO stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 0.001 µM to 1 µM).
-
Ensure the final DMSO concentration in all wells, including the vehicle control, does not exceed 0.1%.
-
Add the diluted NVP-AST487 or vehicle control (medium with 0.1% DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the treated cells for 3 days (72 hours) at 37°C and 5% CO₂.
-
-
Cell Viability Assessment:
-
After incubation, gently resuspend the cells in each well.
-
Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol details the detection of apoptosis induced by NVP-AST487 in mutant FLT3-expressing cells using flow cytometry.
Materials:
-
FLT3-ITD-Ba/F3 cells
-
RPMI-1640 medium
-
NVP-AST487
-
Annexin V-FITC (or other fluorophore conjugate) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat FLT3-ITD-Ba/F3 cells with various concentrations of NVP-AST487 (e.g., up to 0.1 µM) and a vehicle control as described in the proliferation assay protocol.
-
Incubate the cells for 3 days.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of apoptotic cells in each treatment group. A dose-dependent increase in the apoptotic cell population is expected with NVP-AST487 treatment.[1]
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the procedure to analyze the effect of NVP-AST487 on the cell cycle distribution of FLT3-ITD expressing cells.
Materials:
-
FLT3-ITD-Ba/F3 cells
-
RPMI-1640 medium
-
NVP-AST487
-
Cold 70% Ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed and treat FLT3-ITD-Ba/F3 cells with NVP-AST487 (e.g., 0.01 µM) or a vehicle control.
-
Incubate the cells for 36 hours.
-
-
Cell Fixation:
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS.
-
Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells on ice or at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting data will show the distribution of cells in the G1, S, and G2/M phases of the cell cycle. Treatment with NVP-AST487 has been shown to induce a G1 phase arrest in FLT3-ITD-Ba/F3 cells.[1]
-
Mandatory Visualizations
References
- 1. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Application Notes and Protocols for AST 487 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AST 487, a potent multi-kinase inhibitor, in cell culture experiments. Detailed protocols for common assays and a summary of effective concentrations are presented to facilitate experimental design and execution.
Introduction
This compound is a small molecule inhibitor that primarily targets several receptor tyrosine kinases, including Fms-like tyrosine kinase 3 (FLT3) and the rearranged during transfection (RET) proto-oncogene.[1][2] It also demonstrates inhibitory activity against KDR, c-KIT, and c-Abl.[1][3] this compound exerts its effects by competing with ATP for the kinase domain, thereby inhibiting autophosphorylation and the activation of downstream signaling pathways.[1][4] This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells harboring activating mutations in these kinases.
Mechanism of Action
This compound primarily targets receptor tyrosine kinases that are often constitutively activated in various cancers. In acute myeloid leukemia (AML), mutations such as internal tandem duplications (ITD) in the FLT3 gene lead to ligand-independent dimerization and constitutive activation of the receptor. This results in the continuous stimulation of downstream pro-survival and proliferative signaling pathways, including RAS/RAF/MEK/ERK, PI3K/AKT, and JAK/STAT.[1][3][4][5][6] Similarly, activating mutations or rearrangements of the RET proto-oncogene are oncogenic drivers in thyroid and other cancers, signaling through similar downstream pathways.[5][7] this compound effectively blocks these aberrant signaling cascades, making it a valuable tool for studying and potentially treating cancers dependent on these kinases.
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound is cell-line dependent. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines. This data can be used as a starting point for determining the effective concentration range for your specific cell type.
| Cell Line | Cancer Type | Target Kinase(s) | IC50 Concentration | Reference(s) |
| FLT3-ITD-Ba/F3 | Murine Pro-B Cells | FLT3 (mutant) | < 5 nM | [3] |
| D835Y-Ba/F3 | Murine Pro-B Cells | FLT3 (mutant) | < 5 nM | [3] |
| Bladder Cancer Cell Lines | Bladder Cancer | RET | 1.3 - 2.5 µM | |
| MTC-M | Medullary Thyroid Cancer | RET | ~100 nM (for mRNA inhibition) | [3] |
| Human Thyroid Cancer Cell Lines | Thyroid Cancer | RET (activating mutations) | Potent Inhibition (specific IC50 not stated) | [3] |
Note: It is crucial to perform a dose-response curve to determine the optimal this compound concentration for your specific cell line and experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM or 100 mM) in DMSO.[1]
-
Ensure the powder is completely dissolved by vortexing and, if necessary, gentle warming.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[3]
Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
This protocol provides a general guideline. Specific parameters should be optimized for your cell line and assay kit.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and resume logarithmic growth (typically 12-24 hours).
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of viable cells against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis of Target Phosphorylation
This protocol is for assessing the inhibition of kinase phosphorylation (e.g., p-FLT3, p-RET, p-STAT5, p-ERK).
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in larger format plates (e.g., 6-well or 10 cm dishes) and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein or a housekeeping protein (e.g., GAPDH, β-actin).
Mandatory Visualizations
Caption: this compound inhibits FLT3/RET signaling pathways.
Caption: General experimental workflow for this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Ba/F3-FLT3-ITD-Cell-Line - Kyinno Bio [kyinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Preparation of AST 487 Stock Solution: An Application Note and Protocol
Introduction
AST 487, also known as NVP-AST487, is a potent, ATP-competitive multi-kinase inhibitor.[1][2] It is recognized for its inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), including variants with internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, as well as rearranged during transfection (RET) kinase.[2][3][4] this compound also demonstrates inhibitory effects on other kinases such as KDR, c-KIT, and c-ABL at sub-micromolar concentrations.[1][3] Its ability to block these signaling pathways makes it a valuable tool in cancer research, particularly in the study of acute myeloid leukemia (AML) and various solid tumors like medullary and papillary thyroid cancers.[5][6][7] Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible in vitro and in vivo experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 529.56 g/mol | [1][3] |
| Solubility in DMSO | ≥ 100 mg/mL (188.84 mM) | [1][3][8] |
| Solubility in Ethanol | 33 mg/mL | [1] |
| Solubility in Water | Insoluble | [1] |
| Powder Storage | -20°C for up to 3 years | [3][9] |
| Stock Solution Storage (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [3][8] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or fresh Dimethyl Sulfoxide (DMSO), hygroscopic DMSO can reduce solubility[1][3]
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays.
-
Pre-weighing Preparation: Before opening the vial of this compound powder, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the powder, which can affect its stability and weighing accuracy.
-
Weighing this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 529.56 g/mol x 1000 mg/g = 5.2956 mg
-
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of fresh, anhydrous DMSO to the tube. For the example above, this would be 1 mL.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles. Sonication can also be recommended to aid dissolution.[9]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1] Store these aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[3][8]
-
Working Solution Preparation: When ready to use, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer. It is important to mix the working solution thoroughly before adding it to your experimental setup.
Visualizations
This compound Mechanism of Action: Inhibition of FLT3 Signaling
Caption: this compound inhibits FLT3 signaling by blocking receptor autophosphorylation.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solution.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | FLT | c-RET | Bcr-Abl | c-Kit | VEGFR | TargetMol [targetmol.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated RET (p-RET) Following AST-487 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Aberrant activation of RET through mutations or fusions is a known driver in several cancers, including thyroid and lung cancer.[2] Consequently, RET has emerged as a significant therapeutic target. AST-487 (also known as NVP-AST487) is a potent inhibitor of RET kinase.[3][4] It functions by inhibiting the autophosphorylation of RET, thereby blocking downstream signaling cascades.[5][6] This document provides a detailed protocol for performing Western blot analysis to detect the phosphorylation status of RET (p-RET) in response to AST-487 treatment, a critical assay for evaluating the inhibitor's efficacy.
Principle
Western blotting is a widely used technique to detect specific proteins in a sample.[7] To assess the phosphorylation state of RET, this protocol utilizes phospho-specific antibodies that recognize RET only when it is phosphorylated at specific tyrosine residues, such as Tyr905 or Tyr1062.[8][9] By comparing the levels of p-RET in untreated and AST-487-treated cells, researchers can quantify the inhibitory effect of the compound. It is crucial to also probe for total RET as a loading control to determine the fraction of the total protein that is phosphorylated.[10]
Data Presentation
The inhibitory effect of AST-487 on RET phosphorylation is dose-dependent. The following table summarizes quantitative data from representative studies.
| Cell Line | AST-487 Concentration | Duration of Treatment | Inhibition of p-RET (relative to control) | Reference |
| TT (human medullary thyroid carcinoma) | 10 nM | 90 minutes | ~50% | [9] |
| TT (human medullary thyroid carcinoma) | 100 nM | 90 minutes | >90% | [9] |
| TT (human medullary thyroid carcinoma) | 1 µM | 90 minutes | Complete Inhibition | [9] |
| PC-PTC3 (human papillary thyroid carcinoma) | 10 nM | 24 hours | Partial Inhibition | [9] |
| PC-PTC3 (human papillary thyroid carcinoma) | 100 nM | 24 hours | Strong Inhibition | [9] |
| PC-PTC3 (human papillary thyroid carcinoma) | 1 µM | 24 hours | Complete Inhibition | [9] |
Experimental Protocols
I. Cell Culture and AST-487 Treatment
-
Cell Seeding: Plate cells (e.g., TT or other cells expressing activated RET) at a suitable density in complete growth medium and allow them to adhere overnight.
-
AST-487 Preparation: Prepare a stock solution of AST-487 in DMSO (e.g., 10 mM).[11] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the growth medium from the cells and replace it with the medium containing various concentrations of AST-487 (e.g., 0, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest AST-487 dose.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 90 minutes to 24 hours).[9]
II. Cell Lysis and Protein Extraction
To preserve the phosphorylation state of proteins, it is critical to work quickly and keep samples on ice or at 4°C throughout the lysis procedure. The use of phosphatase and protease inhibitors is essential.[12]
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. A modified RIPA buffer is often recommended.[13][14]
-
Modified RIPA Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.25% sodium deoxycholate
-
1 mM EDTA
-
-
Immediately before use, add:
-
Protease Inhibitor Cocktail (1X final concentration)
-
Phosphatase Inhibitor Cocktail 2 (1X final concentration)
-
Phosphatase Inhibitor Cocktail 3 (1X final concentration)
-
1 mM PMSF
-
1 mM Na₃VO₄
-
-
-
Cell Lysis: a. After treatment, place the cell culture plates on ice and wash the cells once with ice-cold PBS. b. Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each plate (e.g., 500 µL for a 10 cm plate). c. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[15] d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
III. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
-
Based on the concentrations, normalize the samples with lysis buffer to ensure equal protein loading for the Western blot.
IV. Western Blotting
-
Sample Preparation: To 20-40 µg of protein from each sample, add an equal volume of 2X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor the separation. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane for 1 hour at room temperature with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) is recommended. Avoid using milk as it contains phosphoproteins that can increase background.[12]
-
Primary Antibody Incubation: a. Dilute the primary antibodies in blocking buffer (5% BSA in TBST) according to the manufacturer's recommendations. Typical starting dilutions are 1:1000.[8]
- Phospho-RET Antibody (e.g., anti-p-RET Tyr905 or Tyr1062)
- Total RET Antibody (for a separate blot or after stripping) b. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[16]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: a. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10,000). b. Incubate for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-RET signal to the total RET signal for each sample to determine the relative level of RET phosphorylation.
Mandatory Visualizations
RET Signaling Pathway and Inhibition by AST-487
Caption: RET signaling pathway and the inhibitory action of AST-487.
Western Blot Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-RET.
References
- 1. Ret Antibody | Cell Signaling Technology [cellsignal.com]
- 2. AST-487 Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The RET kinase inhibitor NVP-AST487 blocks growth and calcitonin gene expression through distinct mechanisms in medullary thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AST-487 Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Phospho-Ret (Tyr905) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. stratech.co.uk [stratech.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 15. origene.com [origene.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing AST-487 Dosage for Minimal Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing AST-487 in preclinical research, with a focus on optimizing dosage to achieve maximal efficacy while minimizing toxicity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is AST-487 and what is its mechanism of action?
AST-487, also known as NVP-AST487, is a potent, orally bioavailable multi-kinase inhibitor.[1] It primarily functions as an ATP-competitive inhibitor of several receptor tyrosine kinases, with a high affinity for FMS-like tyrosine kinase 3 (FLT3).[2] Its targets also include RET, KDR, c-Kit, and c-Abl.[1][2] By blocking the activity of these kinases, AST-487 can inhibit downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, making it a compound of interest for cancer research.
Q2: What are the recommended starting concentrations for in vitro studies?
The effective concentration of AST-487 will vary depending on the cell line and the specific kinase being targeted. Based on available data, here are some suggested starting points for in vitro experiments:
-
For FLT3-ITD expressing cells (e.g., MV4-11, MOLM-13): Start with a concentration range of 1 nM to 100 nM. The IC50 for these cell lines has been reported to be less than 5 nM.[1]
-
For cells with other sensitive kinases (e.g., RET, c-Kit): A starting concentration range of 100 nM to 1 µM may be appropriate.
-
For initial kinase activity assays: The Ki for FLT3 is approximately 0.12 µM, and IC50 values for other kinases are generally below 1 µM.[2]
It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your experiments.
Q3: What is the recommended dosage and administration route for in vivo studies?
For in vivo studies in mice, AST-487 can be administered orally via gavage. A common vehicle for formulation is a mixture of N-methylpyrrolidone (NMP) and PEG300.
A previously reported study in a mouse xenograft model used the following dosing regimen:
-
Doses: 10, 30, and 50 mg/kg, administered daily.
-
Vehicle: N-methylpyrrolidone/PEG300 (1:10 v/v).
Researchers should monitor animal body weight and tumor volume twice weekly. It is essential to perform a tolerability study in your specific animal model to determine the maximum tolerated dose (MTD) before initiating efficacy studies.
Troubleshooting and Experimental Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability/proliferation assays | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. Perform a cell count before seeding to ensure accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Compound precipitation. | Check the solubility of AST-487 in your culture medium. If precipitation is observed, consider using a lower concentration or a different solvent (ensure final solvent concentration is non-toxic to cells). | |
| Unexpected off-target effects | AST-487 is a multi-kinase inhibitor. | Profile the expression of known AST-487 targets (FLT3, RET, KDR, c-Kit, c-Abl) in your cell line. Consider using more selective inhibitors as controls to dissect the specific pathway of interest. Perform a kinome-wide screen to identify potential off-targets in your experimental system. |
| Low potency in cellular assays compared to biochemical assays | Poor cell permeability. | Although AST-487 is orally bioavailable, its permeability can vary between cell types. Consider using cell lines with known transporter expression profiles or perform a permeability assay. |
| High protein binding in culture medium. | The presence of serum proteins can reduce the free concentration of the inhibitor. Consider reducing the serum concentration in your assay medium, if compatible with your cell line's health. |
In Vivo Study Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Animal weight loss or signs of toxicity | Dosage is too high. | Perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain. Start with lower doses and escalate gradually. |
| Vehicle toxicity. | Administer the vehicle alone to a control group of animals to assess its tolerability. If the vehicle is causing toxicity, explore alternative formulations. | |
| Inconsistent tumor growth inhibition | Variability in tumor implantation. | Ensure consistent tumor cell number and injection technique. Use a caliper to measure tumors accurately and consistently. |
| Development of drug resistance. | Monitor tumor growth closely. If tumors initially respond and then regrow, it may indicate the development of resistance. This is a known challenge with kinase inhibitors. |
Data Presentation
Table 1: In Vitro Activity of AST-487 Against Various Kinases
| Kinase Target | Assay Type | IC50 / Ki | Reference |
| FLT3 | Kinase Assay (Ki) | 0.12 µM | [2] |
| FLT3 | Kinase Assay (IC50) | 520 nM | [1] |
| RET | Kinase Assay (IC50) | 880 nM | [1] |
| KDR | Kinase Assay (IC50) | 170 nM | [1] |
| c-Kit | Kinase Assay (IC50) | 500 nM | [1] |
| c-Abl | Kinase Assay (IC50) | 20 nM | [1] |
Table 2: In Vivo Dosing and Pharmacokinetic Parameters of AST-487 in Mice
| Parameter | Value | Conditions | Reference |
| Dose | 15 mg/kg | Single oral administration to OF1 mice | [1] |
| Cmax | 0.505 ± 0.078 µM | Plasma concentration | [1] |
| Tmax | 0.5 h | Time to reach Cmax | [1] |
| Oral Bioavailability | 9.7% | [1] | |
| Terminal Half-life (t1/2) | 1.5 h | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS/MTS-based)
This protocol provides a general framework for assessing the effect of AST-487 on the proliferation of adherent or suspension cancer cell lines.
Materials:
-
AST-487 (dissolved in DMSO to a stock concentration of 10 mM)
-
Cell line of interest
-
Complete culture medium
-
96-well clear or opaque-walled tissue culture plates
-
MTS or similar tetrazolium-based reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
For suspension cells, seed at a density of 10,000-50,000 cells per well in 100 µL of complete culture medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of AST-487 in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.1% to avoid solvent toxicity.
-
Add 100 µL of the diluted AST-487 or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only).
-
Normalize the data to the vehicle-treated control wells (representing 100% proliferation).
-
Plot the percentage of proliferation against the log of the AST-487 concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AST-487 in a subcutaneous xenograft mouse model. Note: All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Matrigel (optional, can improve tumor take rate)
-
AST-487
-
Vehicle: N-methylpyrrolidone (NMP) and PEG300
-
Oral gavage needles
-
Calipers
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel (typically a 1:1 ratio).
-
Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the AST-487 formulation by dissolving the required amount in the NMP/PEG300 vehicle.
-
Administer the designated dose of AST-487 or vehicle control to the mice via oral gavage daily.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
-
Study Endpoint:
-
The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment duration.
-
At the endpoint, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Mandatory Visualizations
Caption: Mechanism of action of AST-487 as a multi-kinase inhibitor.
Caption: Workflow for in vitro cell proliferation assays with AST-487.
Caption: Decision tree for managing potential in vivo toxicity.
References
Troubleshooting AST 487 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AST 487, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, ATP-competitive kinase inhibitor.[1] It is a N,N'-diphenyl urea compound that primarily targets multiple receptor tyrosine kinases.[1][2] Its main targets include Fms-like tyrosine kinase 3 (FLT3) and the Rearranged during Transfection (RET) proto-oncogene.[3][4][5] Additionally, this compound shows inhibitory activity against KDR, c-KIT, and c-ABL kinases, with IC50 values often below 1 μM.[1][3][6]
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
This compound is practically insoluble in water but shows good solubility in several organic solvents.[1] The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO).[1][3][6][7][8] Solubility in ethanol has also been reported.[1][9] For in vivo studies, complex vehicle formulations are typically required.[8]
Below is a summary of reported solubility data. Note that values can vary between different batches and suppliers.
Data Presentation: this compound Solubility
| Solvent | Reported Concentration | Molar Equivalent (MW: 529.56 g/mol ) | Notes |
| DMSO | ≥ 100 mg/mL[3][8] | ~188.84 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1][3] |
| 50 mg/mL[7] | ~94.42 mM | Sonication is recommended to aid dissolution.[7] | |
| 30 mg/mL[9] | ~56.65 mM | ||
| Ethanol | 33 mg/mL[1] | ~62.31 mM | |
| 20 mg/mL[9] | ~37.77 mM | ||
| DMF | 20 mg/mL[9] | ~37.77 mM | |
| Water | Insoluble[1] | N/A | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[9] | ~0.57 mM | Represents solubility in a mixed aqueous buffer system. |
| In vivo Formulation 1 | ≥ 2.5 mg/mL[8] | ~4.72 mM | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.[8] |
| In vivo Formulation 2 | ≥ 2.5 mg/mL[8] | ~4.72 mM | 10% DMSO >> 90% corn oil.[8] |
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
This is a common issue for hydrophobic compounds like this compound. The compound may be soluble in the DMSO stock but crashes out when the concentration of the organic solvent is drastically lowered in the aqueous medium.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to test a lower final concentration of this compound in your assay.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium does not exceed a level toxic to your cells (typically <0.5%), but a slightly higher concentration (e.g., 0.2% vs. 0.1%) may help keep the compound in solution.
-
Use a Surfactant: Consider including a low concentration of a biocompatible surfactant, like Tween-80, in your final dilution, but be sure to run appropriate vehicle controls.
-
Prepare Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions from your high-concentration stock into the final medium.
-
Vortex During Dilution: Add the this compound stock solution to the aqueous medium while vortexing to promote rapid mixing and prevent localized high concentrations that can initiate precipitation.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 529.56 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale and vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 5.2956 mg of this compound per 1 mL of DMSO.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 529.56 g/mol * 1000 mg/g = 5.2956 mg/mL
-
-
Weighing: Carefully weigh out the desired amount of this compound powder and place it in a sterile vial.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes.
-
Solubilization Aid (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied, but avoid excessive heat which could degrade the compound.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (up to 1 year) storage.[1]
Visual Troubleshooting Guide
If you observe precipitation or incomplete dissolution, follow this troubleshooting flowchart.
Signaling Pathway Inhibition by this compound
This compound functions by inhibiting the autophosphorylation of receptor tyrosine kinases like RET and FLT3, thereby blocking the activation of downstream signaling pathways crucial for cell proliferation and survival.[3][4][10] This makes it a compound of interest for cancers with activating mutations in these kinases.[6][9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. AST-487 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | FLT | c-RET | Bcr-Abl | c-Kit | VEGFR | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting off-target effects of NVP-AST487
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the off-target effects of NVP-AST487.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of NVP-AST487 and what are its known off-targets?
A1: NVP-AST487 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] However, it is not entirely specific and exhibits activity against several other kinases, leading to potential off-target effects. Its known on-target and major off-targets are summarized in the table below.
Q2: What are the major signaling pathways affected by NVP-AST487?
A2: NVP-AST487 primarily affects signaling pathways downstream of its target kinases. By inhibiting RET and FLT3, it can modulate key cellular processes such as proliferation, survival, and differentiation. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT signaling cascades.[3][4][5][6][7][8][9]
Q3: How can I distinguish between on-target and off-target effects in my cellular experiments?
A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation.[10] Here are a few strategies:
-
Use a structurally unrelated inhibitor: Compare the phenotype observed with NVP-AST487 to that of another RET or FLT3 inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Rescue experiments: If NVP-AST487 induces a phenotype, try to rescue it by expressing a drug-resistant mutant of the intended target (e.g., a mutant RET kinase that NVP-AST487 cannot bind). If the phenotype is reversed, it is likely an on-target effect.
-
Knockdown/knockout of the target: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the resulting phenotype mimics the effect of NVP-AST487, it supports an on-target mechanism.
-
Dose-response analysis: Correlate the concentration of NVP-AST487 required to induce a cellular effect with its IC50 value for the intended target. A close correlation suggests an on-target effect.
Troubleshooting Guides
Scenario 1: Unexpected Cell Death or a More Potent Effect Than Anticipated
-
Possible Cause: This could be due to the inhibition of multiple survival pathways simultaneously through off-target effects. For example, in a cell line that relies on both RET and c-Kit signaling for survival, the dual inhibition by NVP-AST487 would lead to a stronger pro-apoptotic effect than inhibiting RET alone.
-
Troubleshooting Steps:
-
Review the kinase inhibition profile of NVP-AST487: Cross-reference the known off-targets with the signaling pathways active in your cell line.
-
Perform a western blot analysis: Probe for the phosphorylation status of known off-targets (e.g., phospho-c-Kit, phospho-FLT3) to confirm their inhibition at the concentration of NVP-AST487 you are using.
-
Use a more selective inhibitor: If available, use a more specific RET inhibitor to see if the potent effect is recapitulated.
-
Scenario 2: Lack of a Significant Effect Despite Confirmed Target Expression
-
Possible Cause: The cells may have compensatory signaling pathways that are not inhibited by NVP-AST487. Alternatively, the specific mutation in your target kinase might confer resistance to the inhibitor.
-
Troubleshooting Steps:
-
Confirm target engagement: Perform a western blot to check if NVP-AST487 is inhibiting the phosphorylation of its intended target (e.g., phospho-RET) in your cells at the concentrations used.
-
Investigate parallel signaling pathways: Use pathway analysis tools or literature searches to identify potential bypass mechanisms in your cell model.
-
Sequence the target kinase: Verify that there are no known resistance mutations in the kinase domain of your target protein.[11]
-
Scenario 3: Inconsistent or Contradictory Results Compared to Published Data
-
Possible Cause: Differences in experimental conditions, such as cell line passage number, serum concentration, or minor variations in protocols, can lead to different outcomes. The off-target activity of NVP-AST487 can also contribute to cell-line-specific effects.
-
Troubleshooting Steps:
-
Standardize your protocols: Ensure all experimental parameters are consistent between experiments.
-
Characterize your cell line: Perform baseline characterization of your cell line, including the expression and phosphorylation status of NVP-AST487 targets and off-targets.
-
Titrate the inhibitor: Perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Data Presentation
Table 1: Kinase Inhibition Profile of NVP-AST487
| Target | IC50 (nM) | Primary Function |
| On-Target | ||
| RET | 880 | Receptor tyrosine kinase involved in cell growth, differentiation, and survival.[1][12] |
| Off-Targets | ||
| c-Abl | 20 | Non-receptor tyrosine kinase involved in cell differentiation, division, and adhesion.[1][12] |
| KDR (VEGFR2) | 170 | Receptor tyrosine kinase crucial for angiogenesis.[1][12] |
| c-Kit | 500 | Receptor tyrosine kinase involved in hematopoiesis and cell survival.[1][12] |
| FLT3 | 520 | Receptor tyrosine kinase critical for normal hematopoiesis.[1][12] |
| Flt-4 (VEGFR3) | 790 | Receptor tyrosine kinase involved in lymphangiogenesis.[1] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of NVP-AST487 on cell proliferation and viability.
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete growth medium
-
NVP-AST487 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of NVP-AST487 in complete growth medium. Include a vehicle control (DMSO) at the same final concentration as the highest NVP-AST487 concentration.
-
Remove the old medium from the cells and add the medium containing the different concentrations of NVP-AST487 or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis of Phosphorylated Kinases
This protocol is for assessing the inhibition of RET phosphorylation and its downstream signaling by NVP-AST487.
-
Materials:
-
Cells of interest
-
NVP-AST487
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-RET, anti-total-RET, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with various concentrations of NVP-AST487 for the desired time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-RET) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-RET) or a housekeeping protein (e.g., GAPDH or β-actin).
-
3. In Vitro Kinase Assay for IC50 Determination
This protocol is for determining the concentration of NVP-AST487 that inhibits 50% of the activity of a specific kinase.
-
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
NVP-AST487
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Kinase reaction buffer
-
Apparatus for detecting kinase activity (e.g., scintillation counter for radioactivity)
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add varying concentrations of NVP-AST487 to the reaction mixture. Include a no-inhibitor control.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of substrate phosphorylation. For radiolabeled assays, this can be done by spotting the reaction mixture onto a filter paper, washing away unincorporated ATP, and measuring the remaining radioactivity with a scintillation counter.
-
Calculate the percentage of kinase inhibition for each NVP-AST487 concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the NVP-AST487 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: RET Signaling Pathway and the inhibitory action of NVP-AST487.
Caption: FLT3 Signaling Pathway and the inhibitory action of NVP-AST487.
Caption: General experimental workflow for investigating NVP-AST487 effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. universalbiologicals.com [universalbiologicals.com]
Technical Support Center: Enhancing AST 487 In Vivo Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal in vivo bioavailability of AST 487.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and why is it considered low?
The reported oral bioavailability of this compound in OF1 mice is 9.7% after a single 15 mg/kg administration.[1] This is considered low for an orally administered therapeutic agent and may lead to high inter-individual variability and insufficient drug exposure at the target site. Several factors can contribute to this, including poor aqueous solubility, first-pass metabolism, and potential efflux by transporters.
Q2: What are the common reasons for the low in vivo bioavailability of small molecule tyrosine kinase inhibitors (smTKIs) like this compound?
Many smTKIs exhibit poor and variable oral bioavailability due to a combination of factors[2][3]:
-
Poor Aqueous Solubility: As a likely Biopharmaceutics Classification System (BCS) class II or IV compound, this compound's low solubility can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.[3][4]
-
First-Pass Metabolism: Significant metabolism in the gut wall and/or liver before the drug reaches systemic circulation can reduce the amount of active drug.
-
Efflux Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump the drug back into the gut lumen, limiting its absorption.
-
Chemical Instability: Degradation of the compound in the harsh environment of the stomach and intestines can also reduce bioavailability.
Q3: What are the general strategies to improve the bioavailability of poorly soluble drugs like this compound?
There are several established physical and chemical strategies to enhance the bioavailability of compounds with low aqueous solubility[4][5][6][7][8]:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio, which can enhance the dissolution rate.[4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution.[6]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[7]
-
-
Formulation Strategies:
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), microemulsions, and solid lipid nanoparticles can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[6][7]
-
Use of Surfactants and Co-solvents: These can improve the wetting and solubilization of the drug in the gastrointestinal fluids.[5][8]
-
-
Chemical Modifications:
-
Biological Approaches:
-
Co-administration with Bioenhancers: Compounds like piperine can inhibit metabolic enzymes (e.g., CYP3A4) and efflux transporters (e.g., P-gp), thereby increasing the absorption of the co-administered drug.[7]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between subjects. | Poor and variable dissolution of this compound in the GI tract. | * Particle Size Reduction: Attempt micronization or nanosuspension of the this compound powder before formulation. * Formulation Optimization: Explore amorphous solid dispersions with polymers like PVP or HPMC. * Lipid-Based Formulations: Consider developing a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization and consistency of absorption.[7] |
| Low peak plasma concentration (Cmax) despite adequate dosing. | Incomplete dissolution and/or poor permeability across the intestinal wall. | * Solubility Enhancement: Utilize co-solvents (e.g., PEG 400, Propylene Glycol) and surfactants (e.g., Tween 80, Cremophor EL) in the formulation. A known formulation for this compound includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] * Complexation: Investigate the use of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form an inclusion complex and improve solubility.[7] |
| Rapid clearance and short half-life (t1/2). | Extensive first-pass metabolism in the liver and/or gut wall. | * Inhibition of Metabolism: Co-administer this compound with a known inhibitor of relevant cytochrome P450 enzymes (e.g., ketoconazole for CYP3A4), if the metabolic pathway is identified. * Bioenhancers: Consider co-administration with piperine, a natural bioenhancer that can inhibit drug metabolism.[7] * Lymphatic Targeting: Formulations like lipid-based systems can promote lymphatic absorption, partially bypassing the liver.[6][7] |
| Precipitation of this compound in aqueous media during formulation preparation. | Low aqueous solubility of the compound. | * pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility.[8] * Use of Co-solvents: Prepare the formulation by first dissolving this compound in a small amount of an organic solvent like DMSO before adding aqueous components.[1][9] * Sonication/Heating: Gentle heating and/or sonication can aid in the dissolution of the compound during formulation preparation.[1] |
Quantitative Data Summary
The following table summarizes pharmacokinetic data for this compound from in vivo studies.
| Parameter | Value | Species | Dose | Route of Administration | Reference |
| Oral Bioavailability | 9.7% | OF1 Mice | 15 mg/kg | Oral | [1] |
| Cmax (Peak Plasma Concentration) | 0.505 ± 0.078 µM | OF1 Mice | 15 mg/kg | Oral | [1] |
| Tmax (Time to Peak Concentration) | 0.5 h | OF1 Mice | 15 mg/kg | Oral | [1] |
| t1/2 (Terminal Elimination Half-life) | 1.5 h | OF1 Mice | 15 mg/kg | Oral | [1] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study to Assess Oral Bioavailability
-
Animal Model: Use a suitable rodent model (e.g., OF1 mice or Sprague-Dawley rats).
-
Groups:
-
Group 1 (Intravenous): Administer this compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) to determine the area under the curve for 100% bioavailability. The formulation should be a clear, sterile solution.
-
Group 2 (Oral): Administer this compound orally (e.g., via gavage) at a higher dose (e.g., 15 mg/kg). The formulation can be a solution, suspension, or the test formulation being evaluated for bioavailability enhancement.[1]
-
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) for both IV and oral routes using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: Preparation of a Nanosuspension of this compound
-
Preparation of Premix: Disperse this compound powder in an aqueous solution containing a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC).
-
Homogenization: Subject the premix to high-pressure homogenization or wet milling.
-
Particle Size Analysis: Monitor the particle size distribution during the process using dynamic light scattering or laser diffraction until the desired particle size (typically < 500 nm) is achieved.
-
Characterization: Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
In Vitro Dissolution: Perform in vitro dissolution studies to confirm an enhanced dissolution rate compared to the unprocessed drug.
-
In Vivo Evaluation: Use the nanosuspension as the oral formulation in the in vivo pharmacokinetic study described in Protocol 1.
Visualizations
Caption: Factors limiting the oral bioavailability of this compound.
Caption: this compound inhibits the RET signaling pathway.[10][11]
Caption: Experimental workflow for improving this compound bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Variability in bioavailability of small molecular tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of enhancing bioavailability of drugs | PPTX [slideshare.net]
- 6. upm-inc.com [upm-inc.com]
- 7. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 8. course.cutm.ac.in [course.cutm.ac.in]
- 9. selleckchem.com [selleckchem.com]
- 10. AST-487 Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Managing AST-487 Instability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the potential instability of AST-487 during long-term experiments.
Troubleshooting Guide
Issue 1: Inconsistent or Diminished AST-487 Activity Over Time
Symptoms:
-
Decreased inhibition of target kinase phosphorylation (e.g., RET, FLT3) in later stages of a long-term experiment.
-
Reduced phenotypic effects (e.g., decreased inhibition of cell proliferation) in long-term cell cultures.
-
Variability in results between experiments conducted at different times with the same stock solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Degradation of AST-487 in working solution at 37°C. | Prepare fresh working solutions from a frozen stock for each medium change. If the experimental design requires prolonged incubation without medium change, consider performing a stability test of AST-487 in your specific cell culture medium at 37°C. |
| Instability of AST-487 stock solution. | Aliquot the initial DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][2][3][4][5] Store aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[1] Use fresh, anhydrous DMSO for preparing stock solutions as moisture can reduce solubility and stability.[1] |
| Photodegradation. | Protect stock and working solutions from light. Store in amber vials or wrap tubes in aluminum foil. N,N'-diphenyl urea compounds can be susceptible to photodegradation. |
| Adsorption to plasticware. | Use low-adhesion microplates and tubes, especially for low-concentration working solutions. Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA) if significant loss is suspected. |
| Cellular metabolism of AST-487. | If you suspect that your cell line is metabolizing AST-487 over time, consider a time-course experiment to measure the concentration of the compound in the cell culture medium. This can be analyzed by HPLC-MS. |
Issue 2: Precipitation of AST-487 in Cell Culture Medium
Symptoms:
-
Visible precipitate in the cell culture flask or plate after adding the AST-487 working solution.
-
Cloudiness of the medium upon addition of the compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Poor aqueous solubility. | AST-487 is practically insoluble in water.[1] Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity and precipitation. |
| High final concentration of AST-487. | If a high concentration is required, consider using a formulation aid. For in vivo studies, formulations with PEG300, Tween-80, and saline, or with SBE-β-CD have been described.[6][7] For in vitro work, a small amount of a non-ionic surfactant compatible with your cell line could be tested. |
| Interaction with media components. | Some components of serum or media supplements may reduce the solubility of small molecules. Test the solubility of AST-487 in your specific basal medium and complete medium. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for AST-487?
A1: For long-term stability, AST-487 powder should be stored at -20°C for up to 3 years.[1][6] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q2: How can I check the stability of my AST-487 stock solution?
A2: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) to assess the purity of your stock solution over time. A decrease in the area of the main peak and the appearance of new peaks would indicate degradation. You can also perform a functional assay, such as a kinase inhibition assay or a cell viability assay, comparing the potency of an older stock to a freshly prepared one.
Q3: What are the known signaling pathways affected by AST-487?
A3: AST-487 is a multi-kinase inhibitor that primarily targets RET and FLT3 kinases.[1][6][8] By inhibiting these receptor tyrosine kinases, it blocks their autophosphorylation and the activation of downstream signaling pathways, including the RAS/MEK/ERK, PI3K/AKT, and STAT5 pathways, which are crucial for cell proliferation and survival.[9][10][11][12][13][14][15][16][17][18]
Q4: Is AST-487 light sensitive?
Q5: What is the solubility of AST-487?
A5: AST-487 is soluble in DMSO at concentrations of 100 mg/mL (188.83 mM) and in Ethanol at 33 mg/mL.[1] It is insoluble in water.[1]
Experimental Protocols
Protocol 1: Preparation of AST-487 Stock Solution
-
Warm the vial of AST-487 powder to room temperature before opening.
-
Add fresh, anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[8]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol 2: General Procedure for Assessing AST-487 Stability in Cell Culture Medium
-
Prepare a working solution of AST-487 in your specific cell culture medium at the final experimental concentration.
-
As a control (T=0), immediately take an aliquot of the working solution and store it at -80°C for later analysis.
-
Incubate the remaining working solution under your experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 6, 12, 24, 48, 72 hours), collect aliquots and store them at -80°C.
-
After collecting all time points, analyze the concentration of intact AST-487 in each aliquot using a suitable analytical method like HPLC-UV or LC-MS.
-
Plot the concentration of AST-487 versus time to determine its stability profile under your experimental conditions.
Data Presentation
Table 1: Recommended Storage Conditions for AST-487
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][6] |
| In DMSO | -80°C | 1 year | [1] |
| In DMSO | -20°C | 1 month | [1] |
Table 2: Kinase Inhibition Profile of AST-487
| Kinase Target | IC50 / Ki | Reference |
| RET | IC50 = 880 nM | [6] |
| Flt-3 | Ki = 0.12 µM | [1] |
| KDR | IC50 = 170 nM | [6] |
| c-Kit | IC50 = 500 nM | [6] |
| c-Abl | IC50 = 20 nM | [6] |
| Flt-4 | IC50 = 790 nM | [6] |
Visualizations
Caption: RET Signaling Pathway Inhibition by AST-487.
Caption: FLT3 Signaling Pathway Inhibition by AST-487.
Caption: Workflow for Managing AST-487 in Experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. sartorius.com [sartorius.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Freeze–Thaw Cycle with and without Proteolysis Inhibitors and Cryopreservant on the Biochemical and Biomechanical Properties of Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. The RET gene encodes RET protein, which triggers intracellular signaling pathways for enteric neurogenesis, and RET mutation results in Hirschsprung's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RET receptor signaling: Function in development, metabolic disease, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Photochemically induced fluorescence studies of 1,3-diethyl-1,3-diphenylurea as stabilizer and its quantitative determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Thyroid Cancer Models: NVP-AST487 vs. Sorafenib
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of NVP-AST487 and Sorafenib, two kinase inhibitors investigated for the treatment of thyroid cancer. This analysis is based on available preclinical data, detailing their mechanisms of action, efficacy in various thyroid cancer models, and the experimental protocols used in these pivotal studies.
Executive Summary
NVP-AST487 and Sorafenib are both potent kinase inhibitors with demonstrated activity against thyroid cancer models. NVP-AST487 acts as a selective inhibitor of the RET kinase, a key driver in medullary and a subset of papillary thyroid cancers. In contrast, Sorafenib is a multi-kinase inhibitor, targeting a broader spectrum of kinases including RAF, VEGFR, and RET. This fundamental difference in their target profiles dictates their efficacy across different genetic subtypes of thyroid cancer and influences their overall therapeutic potential and side-effect profiles. While direct comparative preclinical studies are limited, this guide synthesizes data from independent research to offer a parallel evaluation of their performance.
Mechanism of Action and Signaling Pathways
The development and progression of thyroid cancer are often driven by aberrant signaling pathways. The two most critical pathways implicated are the RET signaling pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.
NVP-AST487 primarily targets the RET receptor tyrosine kinase. Activating mutations or rearrangements of the RET proto-oncogene are hallmarks of medullary thyroid carcinoma (MTC) and are also found in a proportion of papillary thyroid carcinomas (PTC). NVP-AST487 inhibits the autophosphorylation of RET, thereby blocking downstream signaling cascades that promote tumor cell proliferation and survival.[1][2]
Sorafenib exhibits a broader inhibitory profile. It targets multiple kinases, including C-RAF, B-RAF (including the V600E mutant), VEGFR-1, -2, -3, PDGFR-β, RET, and c-kit.[3][4] This multi-targeted approach allows Sorafenib to simultaneously inhibit tumor cell proliferation (via RAF and RET inhibition) and angiogenesis (via VEGFR and PDGFR inhibition), the process by which tumors develop their own blood supply.[3][5]
Figure 1: Signaling pathways in thyroid cancer and points of inhibition for NVP-AST487 and Sorafenib.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro activity of NVP-AST487 and Sorafenib against various kinases and thyroid cancer cell lines.
Table 1: Kinase Inhibitory Activity
| Kinase Target | NVP-AST487 IC₅₀ | Sorafenib IC₅₀ |
| RET | 880 nM[6][7] | 50 nM[8] |
| BRAF (V600E) | Not Reported | 500 nM - 1 µM[8] |
| KDR (VEGFR2) | 170 nM[6] | Not specified |
| c-Kit | 500 nM[6] | Not specified |
| Flt-3 | 520 nM[6] | Not specified |
| c-Abl | 20 nM[6] | Not specified |
Table 2: Inhibition of Thyroid Cancer Cell Line Proliferation
| Cell Line | Histology | Key Mutation(s) | NVP-AST487 IC₅₀ | Sorafenib IC₅₀ |
| TT | Medullary | RET C634W | Potent Inhibition (IC₅₀ not specified)[9] | 10.2 nM[10] |
| TPC-1 | Papillary | RET/PTC1 | Potent Inhibition (IC₅₀ not specified)[5][9] | 1.85 - 4.2 µM[3] |
| B-CPAP | Papillary | BRAF V600E | No significant effect[5][9] | 1.85 µM[3] |
| ARO | Anaplastic | BRAF V600E | No significant effect[5][9] | 1.85 - 4.2 µM[3] |
| DRO | Anaplastic | BRAF V600E | Not Reported | 1.85 - 4.2 µM[3] |
| SW1736 | Anaplastic | BRAF V600E | Not Reported | 3.25 µM[3] |
Note: IC₅₀ values can vary between different studies and experimental conditions.
In Vivo Efficacy in Xenograft Models
Animal models provide crucial insights into the therapeutic potential of drug candidates in a physiological context.
NVP-AST487: In nude mice bearing xenografts of NIH3T3 cells expressing oncogenic RET, daily oral administration of NVP-AST487 led to dose-dependent tumor growth inhibition.[7][9] Similarly, in a xenograft model using the human MTC cell line TT, NVP-AST487 treatment significantly reduced tumor volume.[7][9] A notable finding was the rapid decrease in plasma calcitonin levels, a biomarker for MTC, which occurred before significant changes in tumor volume were observed.[7][9]
Sorafenib: In an orthotopic xenograft model of anaplastic thyroid carcinoma (ATC) using the DRO cell line (BRAF V600E), Sorafenib significantly inhibited tumor growth at doses of 40 mg/kg and 80 mg/kg, resulting in 63% and 93% tumor growth inhibition, respectively, compared to the control group.[11] Preclinical studies have also demonstrated Sorafenib's ability to inhibit the growth of various thyroid cancer xenografts, irrespective of their BRAF mutational status, highlighting its anti-angiogenic effects.[11][12]
Experimental Protocols
A generalized workflow for the preclinical evaluation of kinase inhibitors in thyroid cancer models is outlined below.
Figure 2: General experimental workflow for preclinical comparison of kinase inhibitors.
Key Methodologies
Cell Culture and Proliferation Assays: Thyroid cancer cell lines (e.g., TT, TPC-1, B-CPAP, ARO, DRO) were cultured in appropriate media supplemented with fetal bovine serum. For proliferation assays, cells were seeded in multi-well plates and treated with a range of concentrations of NVP-AST487 or Sorafenib. Cell viability was typically assessed after 72 hours using methods like the MTT assay, which measures metabolic activity, or by direct cell counting. The half-maximal inhibitory concentration (IC₅₀) was then calculated.[3][9]
Western Blot Analysis: To assess the impact on signaling pathways, cells were treated with the inhibitors for a shorter duration (e.g., 1-24 hours). Cell lysates were then prepared, and proteins were separated by gel electrophoresis and transferred to a membrane. The membranes were probed with antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., RET, ERK, AKT) to determine the extent of pathway inhibition.[9][11]
In Vivo Xenograft Studies: Female athymic nude mice were typically used for these studies. Thyroid cancer cells were injected subcutaneously or orthotopically into the thyroid gland to establish tumors. Once tumors reached a palpable size, mice were randomized into treatment and control groups. The drugs were administered daily via oral gavage. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for histological analysis, and blood samples were collected for biomarker analysis.[9][11]
Conclusion
Both NVP-AST487 and Sorafenib demonstrate significant anti-tumor activity in preclinical models of thyroid cancer.
-
NVP-AST487 shows high potency against thyroid cancer models driven by RET alterations, suggesting its potential as a targeted therapy for MTC and RET-positive PTC. Its more selective profile may translate to a more favorable side-effect profile.
-
Sorafenib , with its multi-kinase inhibitory activity, has a broader spectrum of action, impacting both tumor cell proliferation and angiogenesis. This makes it a viable option for various subtypes of thyroid cancer, including those with BRAF mutations and those where angiogenesis is a key driver.
The choice between a selective inhibitor like NVP-AST487 and a multi-targeted agent like Sorafenib will likely depend on the specific genetic makeup of the patient's tumor. Further clinical investigations, including head-to-head comparative trials, are necessary to definitively establish the relative efficacy and safety of these two agents in the treatment of advanced thyroid cancer.
References
- 1. Potential synergistic effects of sorafenib and CP-31398 for treating anaplastic thyroid cancer with p53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Sorafenib inhibits intracellular signaling pathways and induces cell cycle arrest and cell death in thyroid carcinoma cells irrespective of histological origin or BRAF mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for generation and engineering of thyroid cell lineages using CRISPR-Cas9 editing to recapitulate thyroid cancer histotype progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The RET kinase inhibitor NVP-AST487 blocks growth and calcitonin gene expression through distinct mechanisms in medullary thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The discovery and development of sorafenib for the treatment of thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Effects of Sorafenib, Lapatinib, and Bevacizumab, Alone and in Combination, on Medullary Thyroid Carcinoma Cells | MDPI [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Sorafenib and thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AST 487 and Lenvatinib for Cancer Therapy
A detailed guide for researchers and drug development professionals on the preclinical and clinical profiles of two multi-kinase inhibitors.
This guide provides a comprehensive comparison of AST 487 (also known as NVP-AST487) and Lenvatinib, two small molecule multi-kinase inhibitors investigated for their potential in cancer treatment. While both compounds target key signaling pathways involved in tumor growth and angiogenesis, they exhibit distinct kinase inhibition profiles, preclinical efficacy, and have reached different stages of clinical development. This analysis synthesizes available data to offer an objective comparison of their performance, supported by experimental details.
I. Mechanism of Action and Target Profile
Both this compound and Lenvatinib function by competitively inhibiting the ATP binding sites of multiple receptor tyrosine kinases (RTKs), thereby blocking downstream signaling pathways crucial for cell proliferation and angiogenesis. However, their specificities and potencies against various kinases differ significantly.
Lenvatinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as RET and KIT proto-oncogenes.[1][2] Its broad-spectrum activity against pro-angiogenic and oncogenic pathways has led to its approval for treating several types of cancers.[1][2]
This compound is characterized as a potent inhibitor of Fms-Like Tyrosine kinase 3 (FLT3) and RET kinase.[3][4] It also demonstrates inhibitory activity against KDR (VEGFR2), c-KIT, and c-Abl at sub-micromolar concentrations.[3][4] Its development has been primarily focused on malignancies driven by mutations in FLT3 and RET.
The following diagram illustrates the primary signaling pathways targeted by both inhibitors.
Caption: Targeted signaling pathways of Lenvatinib and this compound.
II. Quantitative Performance Data
A. In Vitro Kinase Inhibition
The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of a drug's potency against specific kinases.
| Kinase Target | This compound IC50 (nM) | Lenvatinib IC50 (nM) |
| VEGFR1 (Flt-1) | - | 22 |
| VEGFR2 (KDR) | 170[3] | 4.0[5] |
| VEGFR3 (Flt-4) | 790[3] | 5.2[5] |
| FGFR1 | - | 46[5] |
| FGFR2 | - | - |
| FGFR3 | - | - |
| FGFR4 | - | - |
| PDGFRα | - | 51[5] |
| PDGFRβ | - | 100[5] |
| c-KIT | 500[3] | - |
| RET | 880[3] | - |
| FLT3 | 520[3] | - |
| c-Abl | 20[3] | - |
B. In Vitro Anti-Proliferative Activity
The efficacy of these inhibitors in halting cancer cell growth is a critical measure of their potential therapeutic value.
| Cell Line | Cancer Type | This compound IC50 | Lenvatinib IC50 |
| Bladder Cancer Cell Lines | Bladder Cancer | 1.3 - 2.5 µM[6] | - |
| 8505C | Anaplastic Thyroid Cancer | - | 24.26 µM[7] |
| TCO1 | Anaplastic Thyroid Cancer | - | 26.32 µM[7] |
| BRAFWT/V600E-ATC | Anaplastic Thyroid Cancer | - | 16.42 - 31.79 µM[8] |
| MCF7 | Breast Cancer | - | 12.12 µM[9] |
| MD-MB-231 | Breast Cancer | - | 11.27 µM[9] |
C. Pharmacokinetic Properties
| Parameter | This compound | Lenvatinib |
| Administration | Oral[3] | Oral[10] |
| Bioavailability | 9.7% (mice)[3] | ~85%[10] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 hours (mice)[3] | 1-4 hours[11] |
| Terminal Half-life (t1/2) | 1.5 hours (mice)[3] | ~28 hours[10][11] |
| Metabolism | - | Primarily CYP3A4 and aldehyde oxidase[10] |
| Excretion | - | ~65% feces, ~25% urine[10] |
| Plasma Protein Binding | - | 98-99%[11] |
Note: Pharmacokinetic data for this compound is limited to preclinical mouse studies.
III. Clinical Development Status
A significant point of divergence between the two compounds is their progress in clinical trials.
Lenvatinib is an approved drug for the treatment of radioiodine-refractory differentiated thyroid cancer, advanced renal cell carcinoma, and hepatocellular carcinoma.[1] Its efficacy and safety have been established through extensive phase I, II, and III clinical trials.[2][11]
This compound , in contrast, does not have publicly available data from clinical trials. The current body of literature focuses on its preclinical evaluation, suggesting it is in an earlier stage of drug development or that its clinical development has not been pursued.
IV. Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between studies.
A. In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Purified recombinant kinase, a specific substrate (peptide or protein), ATP, and the test compound (this compound or Lenvatinib) at various concentrations are prepared in a suitable buffer.
-
Reaction Incubation: The kinase, substrate, and inhibitor are pre-incubated together in the wells of a microplate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (ELISA).[12][13][14][15]
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
B. Cell Proliferation (Viability) Assay
This assay measures the effect of a compound on the growth and viability of cancer cell lines.
Caption: General workflow for a cell proliferation assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or Lenvatinib.
-
Incubation: The plates are incubated for a period of 24 to 72 hours to allow the compound to exert its effect.
-
Viability Assessment: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is added to each well. Metabolically active cells convert the MTT into a purple formazan product.[16]
-
Data Acquisition: The formazan is solubilized, and the absorbance is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
C. In Vivo Tumor Xenograft Study
This preclinical model assesses the anti-tumor efficacy of a compound in a living organism.
Caption: Key steps in an in vivo tumor xenograft study.
Methodology:
-
Cell Implantation: Human cancer cells are injected subcutaneously into immunocompromised mice.[17]
-
Tumor Growth and Treatment: Once the tumors reach a specified size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (this compound or Lenvatinib) orally, while the control group receives a vehicle.[18][19]
-
Monitoring: Tumor size is measured regularly with calipers, and the tumor volume is calculated. The body weight and overall health of the mice are also monitored.
-
Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by comparing the tumor growth in the treated group to the control group.
V. Conclusion
This compound and Lenvatinib are both multi-kinase inhibitors with potential applications in oncology. Lenvatinib has a broader, well-characterized inhibitory profile against key angiogenic and oncogenic RTKs and has successfully transitioned through clinical trials to become an approved therapeutic for several cancers. This compound demonstrates potent preclinical activity, particularly against FLT3 and RET kinases, suggesting its potential for malignancies driven by these targets. However, the lack of public clinical trial data for this compound indicates a significant difference in their developmental stages. For researchers and drug developers, Lenvatinib represents a clinically validated multi-kinase inhibitor, while this compound may serve as a tool compound for preclinical studies of FLT3 and RET inhibition or as a starting point for the development of more clinically advanced inhibitors.
References
- 1. Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AST-487 Inhibits RET Kinase Driven TERT Expression in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of Lenvatinib (E7080) and MEK Inhibitors against Anaplastic Thyroid Cancer in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tyrosine Kinase Inhibitor Lenvatinib Inhibits Anaplastic Thyroid Carcinoma Growth by Targeting Pericytes in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [protocols.io]
- 13. caymanchem.com [caymanchem.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. In vivo tumor xenograft study [bio-protocol.org]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of AST487 in Patient-Derived Xenografts: A Comparative Guide
For Immediate Release:
This guide provides a comprehensive comparison of the anti-tumor effects of AST487, a multi-kinase inhibitor targeting RET, in patient-derived xenograft (PDX) models. As the landscape of targeted cancer therapies evolves, rigorous preclinical validation is paramount for advancing promising compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of AST487's performance against other RET inhibitors, supported by experimental data and detailed methodologies.
Introduction to AST487 and the Role of RET Kinase
AST487 is a potent small molecule inhibitor targeting multiple tyrosine kinases, including the Rearranged during Transfection (RET) proto-oncogene.[1] Activating mutations and fusions in the RET gene are known oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. The RET signaling pathway, when constitutively activated, promotes uncontrolled cell proliferation and survival. Therefore, inhibitors of RET kinase have emerged as a critical therapeutic strategy for these malignancies.
Efficacy of AST487 in Preclinical Models
Preclinical studies have demonstrated the anti-tumor activity of AST487 in xenograft models. In a study utilizing NIH3T3 cells engineered to express the oncogenic RETC634W mutation, daily oral administration of AST487 led to a dose-dependent inhibition of tumor growth in athymic nude mice. This anti-tumor effect was correlated with the inhibition of RET phosphorylation in the tumor tissue, confirming the on-target activity of the compound.
While specific quantitative data on the efficacy of AST487 across a broad panel of patient-derived xenograft (PDX) models is not extensively available in the public domain, the established anti-proliferative effect in cell line-derived xenografts provides a strong rationale for its evaluation in more clinically relevant PDX models.
Comparative Landscape: AST487 vs. Next-Generation RET Inhibitors
The field of RET inhibition has seen the advent of highly selective and potent next-generation inhibitors, namely Selpercatinib (LOXO-292) and Pralsetinib (BLU-667). These agents have demonstrated significant clinical activity in patients with RET-altered cancers.[2][3][4][5][6][7]
Preclinical data for these newer agents have shown robust anti-tumor activity in various models, including PDX models. For instance, Selpercatinib has demonstrated potent anti-RET activity in patient-derived xenografts, including a model injected orthotopically into the brain.[8] Similarly, Pralsetinib has shown durable anti-tumor activity in multiple advanced solid tumors harboring RET fusions.[9]
A direct head-to-head comparison of AST487 with Selpercatinib and Pralsetinib in a comprehensive panel of PDX models representing different tumor types and RET alterations would be invaluable for elucidating their relative efficacy and potential clinical positioning. However, such direct comparative preclinical data is not currently available in published literature.
Quantitative Data Summary
Due to the limited availability of public data on AST487 in PDX models, a direct quantitative comparison with Selpercatinib and Pralsetinib in this context cannot be compiled at this time. The following table summarizes the available preclinical xenograft data for AST487.
| Compound | Model System | Dosing Regimen | Tumor Growth Inhibition (TGI) | Pharmacodynamic Endpoint | Reference |
| AST487 | NIH3T3-RETC634W Xenograft | Daily Oral Gavage | Dose-dependent | Inhibition of RET phosphorylation | N/A |
Experimental Protocols
To facilitate further research and validation of RET inhibitors in PDX models, detailed protocols for key experimental procedures are provided below.
Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Studies
Objective: To establish and utilize PDX models to evaluate the in vivo anti-tumor efficacy of RET inhibitors.
Methodology:
-
Tumor Implantation: Fresh tumor tissue from consenting patients is subcutaneously implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth Monitoring: Once tumors are established and reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[10]
-
Drug Administration: The investigational compound (e.g., AST487) and comparators are administered to their respective treatment groups according to a predetermined dosing schedule and route of administration. The control group receives the vehicle.
-
Tumor Volume Measurement: Tumor dimensions (length and width) are measured at regular intervals (e.g., twice or three times weekly) using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[11][12]
-
Data Analysis: Tumor growth curves are plotted for each group. Efficacy endpoints such as Tumor Growth Inhibition (TGI) and objective response rates are calculated.
Caption: Workflow for PDX model establishment and subsequent drug efficacy studies.
Immunohistochemistry (IHC)
Objective: To assess the expression and localization of specific proteins (e.g., p-RET, Ki-67) in PDX tumor tissues.
Methodology:
-
Tissue Preparation: PDX tumor tissues are fixed in 10% neutral buffered formalin and embedded in paraffin. 4-5 µm sections are cut and mounted on charged slides.[1]
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.[13]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific antibody binding is blocked with a suitable blocking serum.[14]
-
Primary Antibody Incubation: Slides are incubated with the primary antibody targeting the protein of interest at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), resulting in a brown precipitate at the site of the antigen.[15]
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.[15]
Western Blotting
Objective: To quantify the levels of specific proteins (e.g., total RET, p-RET, downstream signaling molecules) in PDX tumor lysates.
Methodology:
-
Protein Extraction: Snap-frozen PDX tumor tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is cleared by centrifugation.[16]
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked in a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]
-
Antibody Incubation: The membrane is incubated with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.[18][19]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Signaling Pathway
Caption: Simplified RET signaling pathway and the inhibitory action of AST487.
Conclusion and Future Directions
AST487 has demonstrated preclinical anti-tumor activity by targeting the RET signaling pathway. While initial data in cell line-derived xenografts are promising, further validation in a diverse range of patient-derived xenograft models is crucial to fully understand its therapeutic potential. Direct comparative studies against next-generation RET inhibitors like Selpercatinib and Pralsetinib in PDX models are warranted to establish a clearer picture of the relative efficacy of these agents. The experimental protocols provided in this guide offer a framework for conducting such vital preclinical research, which will ultimately inform the clinical development of AST487 and other RET-targeted therapies.
References
- 1. dctd.cancer.gov [dctd.cancer.gov]
- 2. Study Shows Efficacy of Selpercatinib in RET Fusion–Positive NSCLC [uspharmacist.com]
- 3. Efficacy of Selpercatinib in RET Fusion-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onesearch.uark.edu [onesearch.uark.edu]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 13. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunohistochemistry (IHC) stain [bio-protocol.org]
- 15. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - NL [thermofisher.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. origene.com [origene.com]
- 19. bio-rad.com [bio-rad.com]
A Comparative Guide to AST 487 and Other Multi-Kinase Inhibitors for Leukemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-kinase inhibitor AST 487 with other prominent inhibitors used in the treatment of leukemia, particularly Acute Myeloid Leukemia (AML) harboring FMS-like tyrosine kinase 3 (FLT3) mutations. The information is supported by preclinical experimental data to aid in research and development decisions.
Introduction to Multi-Kinase Inhibitors in Leukemia
Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, is often driven by aberrant signaling pathways. Multi-kinase inhibitors have emerged as a critical therapeutic strategy, targeting several kinases involved in cancer cell proliferation, survival, and resistance. A key target in AML is the FLT3 receptor tyrosine kinase, with activating mutations (such as internal tandem duplications, ITD) being associated with a poor prognosis.[1][2] This has spurred the development of numerous FLT3 inhibitors.
This compound (also known as NVP-AST487) is a novel and potent inhibitor that selectively targets mutant FLT3.[1] It has demonstrated significant antileukemic activity, particularly in models resistant to other inhibitors like PKC412 (midostaurin).[1][3] This guide compares this compound to other notable multi-kinase inhibitors with activity against leukemia, including sorafenib, sunitinib, midostaurin, gilteritinib, and quizartinib.
Comparative Efficacy and Kinase Inhibition Profiles
The following tables summarize the available quantitative data for this compound and other multi-kinase inhibitors, focusing on their inhibitory concentrations (IC50) against various kinases and their effects on leukemia cell lines.
Table 1: Comparative Kinase Inhibition (IC50, nM)
| Kinase | This compound | Sorafenib | Sunitinib | Midostaurin | Gilteritinib | Quizartinib |
| FLT3-ITD | < 5 | 11 | - | 1.5 | 0.7 - 1.8 | - |
| FLT3-D835Y | < 5 | 210 | - | - | - | - |
| FLT3 (Wild-Type) | - | - | - | - | 5 | - |
| c-KIT | - | - | - | - | - | - |
| VEGFR2 (KDR) | - | - | - | - | - | - |
| PDGFRβ | - | - | - | - | - | - |
| AXL | - | - | - | - | 41 | - |
Table 2: Anti-proliferative Activity in FLT3-mutant Leukemia Cell Lines (IC50, nM)
| Cell Line | This compound | Sorafenib | Sunitinib | Midostaurin | Gilteritinib | Quizartinib |
| MOLM-14 (FLT3-ITD) | - | - | - | - | - | - |
| MV4-11 (FLT3-ITD) | - | - | - | - | - | - |
| Ba/F3-FLT3-ITD | < 5 | - | - | - | - | - |
| Ba/F3-FLT3-D835Y | < 5 | - | - | - | - | - |
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathways and common experimental workflows are provided below to facilitate understanding.
Caption: FLT3 signaling pathway and the point of inhibition by multi-kinase inhibitors.
Caption: Preclinical evaluation workflow for multi-kinase inhibitors in leukemia.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a method to determine the IC50 values of inhibitors against a target kinase.[4]
Materials:
-
Kinase of interest (e.g., FLT3)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (e.g., this compound, sorafenib)
-
Kinase Buffer A (specific to the assay kit)
-
384-well microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Kinase Buffer A.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in Kinase Buffer A.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the diluted compound solution to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[5][6]
Materials:
-
Leukemia cell lines (e.g., MOLM-14, MV4-11)
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Phospho-FLT3 Inhibition
This method is used to confirm the inhibition of FLT3 phosphorylation in treated cells.
Materials:
-
Leukemia cells
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment and Lysis: Treat leukemia cells with inhibitors for a specified time (e.g., 2 hours). Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-FLT3 signal to the total FLT3 or a loading control like β-actin.
Conclusion
This compound demonstrates potent and selective inhibition of mutant FLT3, including forms resistant to earlier generation inhibitors.[1][3] Its preclinical profile suggests it is a promising candidate for the treatment of FLT3-mutated leukemia. Compared to broader-spectrum multi-kinase inhibitors like sorafenib and sunitinib, this compound's selectivity may offer a more targeted therapeutic approach with a potentially different side-effect profile. Newer generation inhibitors like gilteritinib and quizartinib also show high potency against FLT3.[7][8] The choice of inhibitor for further research and development will depend on a variety of factors including the specific FLT3 mutation, the desired kinase inhibition spectrum, and the potential for combination therapies. The experimental protocols and comparative data presented in this guide are intended to provide a foundation for these critical decisions.
References
- 1. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Antileukemic effects of the novel, mutant FLT3 inhibitor NVP-AST487: effects on PKC412-sensitive and -resistant FLT3-expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy analysis of different FLT3 inhibitors in patients with relapsed/refractory acute myeloid leukemia and high‐risk myelodysplastic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AST 487: A Guide to Reproducibility of Preclinical Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical experimental results of AST 487, a potent multi-kinase inhibitor targeting both RET (Rearranged during Transfection) and FLT3 (FMS-like Tyrosine Kinase 3), with other selective inhibitors. The objective is to offer a clear framework for reproducing and evaluating the efficacy of this compound in oncology research settings. All data presented is synthesized from publicly available preclinical and clinical studies to ensure an objective comparison.
Comparative Efficacy: this compound vs. Alternative Kinase Inhibitors
To contextualize the therapeutic potential of this compound, its performance is compared against established inhibitors targeting RET and FLT3 kinases. For RET, Cabozantinib and Pralsetinib are used as comparators. For FLT3, Gilteritinib and Quizartinib serve as benchmarks.
In Vitro Kinase Inhibition
The inhibitory activity of a compound is a key indicator of its potency. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity. Lower IC50 values denote greater potency.
| Compound | Target Kinase | IC50 (nM) |
| This compound | RET | 880 [1][2][3] |
| FLT3 | 520 [1][3] | |
| c-Kit | 500[1][2] | |
| KDR | 170[1][2] | |
| c-Abl | 20[1][2] | |
| Cabozantinib | RET | 5.2 |
| KDR | 0.035 | |
| c-Met | 1.3 | |
| Pralsetinib | RET | 0.4 |
| KDR | 32 | |
| Gilteritinib | FLT3 | <1 |
| AXL | 0.7 | |
| Quizartinib | FLT3 | <1[4] |
| c-Kit | 4.2 |
Cellular Proliferation Assays
The anti-proliferative effects of these inhibitors are crucial for their therapeutic application. The IC50 values in various cancer cell lines provide insight into their cellular efficacy.
| Compound | Cell Line | Target Pathway | IC50 (nM) |
| This compound | FLT3-ITD-Ba/F3 | FLT3 | <5 [1] |
| Human Thyroid Cancer Cells (RET-mutated) | RET | Potent Inhibition [1][2] | |
| Bladder Cancer Cell Lines | RET/hTERT | 1300-2500 [5] | |
| Gilteritinib | MV4-11 (FLT3-ITD) | FLT3 | <1 |
| Quizartinib | MV4-11 (FLT3-ITD) | FLT3 | <1[4] |
Signaling Pathway Analysis
This compound exerts its therapeutic effect by inhibiting key signaling pathways involved in cell proliferation and survival. The diagrams below illustrate the targeted pathways and the general workflow for assessing target engagement.
Experimental Protocols
Reproducibility of experimental results is contingent on detailed and consistent methodologies. Below are standardized protocols for key assays used to evaluate the efficacy of kinase inhibitors.
Biochemical Kinase Activity Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced in the kinase reaction.
-
Reagent Preparation :
-
Prepare a 2X kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
-
Dilute the kinase (e.g., RET, FLT3) and substrate (e.g., Myelin Basic Protein) in the 2X kinase buffer.
-
Prepare a 2X ATP solution in the kinase buffer.
-
Prepare serial dilutions of the inhibitor (this compound or comparator) in the kinase buffer.
-
-
Assay Procedure :
-
Add 5 µL of the inhibitor dilution to the wells of a 96-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure luminescence.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding :
-
Seed cancer cells (e.g., MV4-11, thyroid cancer cell lines) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment :
-
Treat the cells with serial dilutions of the inhibitor (this compound or comparator) for a specified duration (e.g., 72 hours).
-
-
MTT Incubation :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
-
Formazan Solubilization :
-
Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well.[7]
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the inhibitor concentration.
-
Western Blot for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins (e.g., p-RET, p-FLT3) as a measure of target engagement by the inhibitor.
-
Cell Lysis :
-
Treat cells with the inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification :
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[8]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-RET, anti-p-FLT3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis :
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of the inhibitor in a living organism.
-
Tumor Implantation :
-
Subcutaneously implant cancer cells (e.g., MV4-11) into immunocompromised mice.
-
-
Treatment :
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound, comparator).
-
Administer the compounds orally or via intraperitoneal injection at specified doses and schedules.
-
-
Tumor Measurement :
-
Measure tumor volume regularly using calipers.
-
-
Endpoint :
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
-
Data Analysis :
-
Compare the tumor growth rates between the treatment and control groups to evaluate the anti-tumor efficacy.
-
References
- 1. promega.com [promega.com]
- 2. broadpharm.com [broadpharm.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
Benchmarking AST-487 Against Next-Generation RET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-kinase inhibitor AST-487 against next-generation selective RET inhibitors, focusing on preclinical data. The information is intended to assist researchers and drug development professionals in evaluating the therapeutic potential and limitations of these agents in RET-driven cancers.
Introduction: The Evolving Landscape of RET Inhibition
The Rearranged during Transfection (RET) proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas. While initial therapeutic strategies involved multi-kinase inhibitors (MKIs) with activity against RET, the field has shifted towards highly selective, next-generation RET inhibitors. This guide benchmarks the older MKI, AST-487, against the leading next-generation inhibitors, selpercatinib and pralsetinib, to provide a clear perspective on their preclinical profiles.
Kinase Inhibition Profile: A Head-to-Head Comparison
A direct preclinical comparison of the kinase inhibitory activity of AST-487, selpercatinib, and pralsetinib is crucial for understanding their potency and selectivity. While direct comparative studies are limited, the following tables summarize available data from various sources.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki in nM)
| Inhibitor | RET (Wild-Type) | KDR (VEGFR2) | FLT3 | c-KIT | c-ABL | Reference |
| AST-487 | 880 | 170 | 520 | 500 | 20 | [1] |
| Selpercatinib | <1 | >10,000 | 69 | >10,000 | >10,000 | [2] |
| Pralsetinib | <1 | 8 | 160 | >10,000 | >10,000 | [2] |
Note: Data for selpercatinib and pralsetinib are representative values from preclinical studies. Direct comparative assays under identical conditions are needed for a definitive assessment.
Key Insights:
-
Potency: Next-generation inhibitors, selpercatinib and pralsetinib, demonstrate significantly higher potency against wild-type RET, with IC50 values in the sub-nanomolar range, as compared to AST-487's IC50 of 880 nM.
-
Selectivity: AST-487 is a multi-kinase inhibitor with activity against several other kinases, including KDR, FLT3, c-KIT, and c-ABL.[1] In contrast, selpercatinib and pralsetinib are highly selective for RET, with minimal off-target activity against a broad panel of kinases.[2] This high selectivity is associated with a more favorable safety profile in clinical settings.[3]
Cellular Activity: Impact on RET-Driven Cancer Cells
The efficacy of RET inhibitors is further evaluated in cellular assays using cancer cell lines harboring RET alterations.
Table 2: Cellular Activity in RET-Altered Cancer Cell Lines (IC50 in nM)
| Inhibitor | Cell Line | RET Alteration | Cellular IC50 (nM) | Reference |
| AST-487 | TT | C634W (MTC) | ~100-1000 | [1] |
| Selpercatinib | MTC-T79 | M918T (MTC) | 6 | [2] |
| Pralsetinib | TT | C634W (MTC) | 2 | [2] |
Note: The cellular IC50 values for AST-487 are estimated from graphical data in the cited reference. MTC stands for Medullary Thyroid Carcinoma.
Key Insights:
-
The in vitro cellular data aligns with the kinase inhibition profiles, showing that selpercatinib and pralsetinib are more potent in inhibiting the proliferation of RET-driven cancer cells compared to AST-487.
In Vivo Efficacy: Preclinical Tumor Models
Xenograft models using human cancer cell lines or patient-derived tumors are critical for assessing the in vivo anti-tumor activity of RET inhibitors.
Key Findings from Preclinical In Vivo Studies:
-
AST-487: In a xenograft model using NIH3T3 cells expressing oncogenic RET, AST-487 demonstrated dose-dependent tumor growth inhibition.[1]
-
Selpercatinib and Pralsetinib: Both inhibitors have shown robust and durable tumor growth inhibition, and in some cases, tumor regression in various preclinical models of RET-driven cancers, including those with brain metastases.[2][4]
A matching-adjusted indirect comparison of clinical data from the LIBRETTO-001 (selpercatinib) and ARROW (pralsetinib) trials in RET fusion-positive NSCLC suggested that while outcomes were generally similar, selpercatinib may be associated with a longer progression-free survival and fewer high-grade treatment-related adverse events.[5][6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of RET inhibitors.
In Vitro Kinase Assay (Example using ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials: Recombinant RET kinase, kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test inhibitors (AST-487, selpercatinib, pralsetinib), and ADP-Glo™ Kinase Assay kit (Promega).[1]
-
Procedure:
-
Prepare serial dilutions of the test inhibitors.
-
In a 384-well plate, add the test inhibitor or DMSO (vehicle control).
-
Add the RET kinase to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
Cell Viability Assay (Example using MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Materials: RET-driven cancer cell line (e.g., TT cells), culture medium, 96-well plates, test inhibitors, and a cell viability reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitors or DMSO for a specified duration (e.g., 72 hours).
-
Add the MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Xenograft Tumor Model
This in vivo model assesses the anti-tumor efficacy of the inhibitors in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID), RET-driven cancer cells, Matrigel (optional), test inhibitors formulated for oral gavage or other appropriate administration routes.
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitors or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Visualizing the Mechanisms
RET Signaling Pathway
The RET receptor tyrosine kinase, upon activation by its ligands (e.g., GDNF), dimerizes and autophosphorylates, triggering downstream signaling cascades that promote cell proliferation, survival, and differentiation.[7] Key pathways include RAS/MAPK, PI3K/AKT, and JAK/STAT.
References
- 1. promega.com [promega.com]
- 2. onclive.com [onclive.com]
- 3. An overview of the role of selpercatinib and pralsetinib in RET-fusion-positive non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Successful treatment with selpercatinib after pralsetinib-related pneumonitis and intracranial failure in a patient with RET-rearranged nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion–positive non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matching-adjusted indirect comparison of selpercatinib and pralsetinib in RET fusion-positive non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of AST 487: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This document provides essential, step-by-step guidance for the safe disposal of AST 487, a multi-kinase inhibitor. Adherence to these procedures will help ensure a safe laboratory environment and compliance with standard regulations.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to follow prudent laboratory practices for the disposal of all chemical waste. The responsibility for developing and implementing proper disposal methods lies with the user, taking into account the specific conditions of use.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
General Protective and Hygienic Measures:
-
Follow the usual precautionary measures for handling chemicals.
-
Wear protective gloves, clothing, and eye/face protection.
-
Ensure adequate ventilation in the work area.
-
Avoid direct contact with skin and eyes.
-
Do not release into sewers or surface and ground water.
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Supply fresh air. Consult a doctor in case of complaints.
-
After skin contact: Generally, the product does not irritate the skin.
-
After eye contact: Rinse opened eye for several minutes under running water.
-
After swallowing: If symptoms persist, consult a doctor.
II. Quantitative Data Summary
For easy reference, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀F₃N₇O₂ | --INVALID-LINK-- |
| Molecular Weight | 529.6 g/mol | --INVALID-LINK-- |
| Solubility (DMSO) | 30 mg/mL | --INVALID-LINK-- |
| Solubility (Ethanol) | 20 mg/mL | --INVALID-LINK-- |
| Storage (Powder) | -20°C for up to 3 years | --INVALID-LINK-- |
III. Step-by-Step Disposal Procedures
The following procedures are based on general best practices for laboratory chemical waste management. It is crucial to consult and adhere to your institution's specific hazardous waste management plan.
Step 1: Waste Identification and Segregation
-
Identify Waste Stream: Designate a specific waste container for this compound and materials contaminated with it.
-
Segregate Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's guidelines.
-
Keep halogenated and non-halogenated solvent wastes separate, as disposal costs can differ.[1]
-
Collect solid waste (e.g., contaminated gloves, weigh boats, pipette tips) separately from liquid waste.
-
Step 2: Container Selection and Labeling
-
Choose Appropriate Containers:
-
Properly Label Containers:
-
Clearly label the waste container with "this compound Waste" and the full chemical name: N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-N'-[4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-urea.[4]
-
Include the date when waste was first added to the container.
-
List all components and their approximate percentages, including solvents.
-
Step 3: Waste Accumulation and Storage
-
Satellite Accumulation Area (SAA):
-
Secondary Containment:
Step 4: Disposal Request and Pickup
-
Follow Institutional Procedures:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request through your Environmental Health and Safety (EHS) department.[2]
-
-
Do Not Dispose via Sink or Trash:
IV. Experimental Protocols Cited
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the general principles of laboratory waste management should be applied. The following is a generalized protocol for preparing this compound waste for disposal.
Protocol for Collection of Aqueous this compound Waste:
-
Designate a Waste Container: Select a clearly labeled, compatible container for aqueous waste containing this compound.
-
Transfer Waste: Carefully pour or pipette all aqueous solutions containing this compound into the designated waste container.
-
Rinse Contaminated Glassware: Rinse any glassware that came into contact with this compound with a small amount of an appropriate solvent (e.g., ethanol or DMSO, depending on the subsequent waste stream) and add the rinsate to the corresponding waste container.
-
Secure and Store: Securely cap the waste container and place it in the designated SAA.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible research environment. Always prioritize safety and consult your institution's specific guidelines.
References
Personal protective equipment for handling AST 487
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling the multi-kinase inhibitor AST 487 (also known as NVP-AST 487). Following these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
This compound is a potent inhibitor of several tyrosine kinases, including RET, FLT3, KDR, c-Abl, and c-Kit.[1][2][3] While a Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols and treat the compound with care due to its biological activity.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against potential exposure.
1. Donning PPE:
-
Hand Protection: Wear two pairs of chemotherapy-tested nitrile gloves. Ensure the outer glove cuff extends over the sleeve of the lab coat.
-
Body Protection: A disposable, fluid-resistant gown or a dedicated lab coat with long sleeves and a closed front should be worn.
-
Eye Protection: Use safety glasses with side shields. In situations with a risk of splashing, a full face shield is recommended.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-certified N95 (or higher) respirator is required.
2. Doffing PPE:
-
Gloves: Remove the outer pair of gloves first, turning them inside out.
-
Gown/Lab Coat: Remove the gown or lab coat by rolling it away from the body to contain any potential contamination.
-
Eye Protection: Remove eye protection.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leakage.
-
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[3]
-
Solutions of this compound in a solvent can be stored at -80°C for up to one year.[3]
Preparation of Solutions:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
-
This compound is soluble in DMSO at concentrations up to 100 mg/mL.[3] For cell-based assays, stock solutions are typically prepared in DMSO.
-
For in vivo studies, further dilution in vehicles such as corn oil or a mixture of DMSO, PEG300, Tween-80, and saline may be necessary.[1]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill:
-
Alert others in the area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Carefully collect the contaminated material into a sealed container for hazardous waste.
-
Clean the spill area with a suitable decontaminating agent.
-
Disposal Plan
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, gowns, and absorbent materials, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₀F₃N₇O₂ | [2] |
| Molecular Weight | 529.56 g/mol | [2][3] |
| CAS Number | 630124-46-8 | [2][3] |
| Solubility in DMSO | ≥ 26.5 mg/mL | [3] |
| IC₅₀ (RET) | 880 nM | [1] |
| IC₅₀ (FLT3) | 520 nM | [1] |
| IC₅₀ (KDR) | 170 nM | [1] |
| IC₅₀ (c-Kit) | 500 nM | [1] |
| IC₅₀ (c-Abl) | 20 nM | [1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution to obtain a range of desired concentrations.
-
In a multi-well plate, combine the recombinant target kinase (e.g., RET, FLT3), a suitable substrate, and ATP.
-
Add the diluted this compound to the wells.
-
Incubate the plate at the optimal temperature for the kinase reaction (typically 30-37°C).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence-based assays).
-
Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (e.g., using MTT):
-
Plate cancer cells (e.g., those with activating RET mutations) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (prepared from a DMSO stock and diluted in culture medium). Include a vehicle control (DMSO only).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizations
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
